4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIYELQRYMKDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=NC2=NN1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a substituted pyrazolopyridine, a class of bicyclic heterocyclic compounds that has garnered significant interest in medicinal chemistry. The core structure, a fusion of pyrazole and pyridine rings, is analogous to purine bases, making it a versatile scaffold for designing molecules with specific biological activities. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. The compound is identified by the CAS number 1638759-60-0 .
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 1638759-60-0 | |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| Storage | Room temperature |
Safety and Handling
Synthesis and Mechanistic Insights
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through various strategies, with the most common being the construction of the pyridine ring onto a pre-existing pyrazole.[2]
General Synthetic Strategy: Pyridine Ring Formation
A prevalent method involves the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The methyl group at the 3-position and the bromo group at the 4-position of the target molecule dictate the choice of starting materials. For this compound, a plausible synthetic route would involve the condensation of 5-amino-3-methylpyrazole with a brominated three-carbon electrophile.
A general representation of this synthetic approach is depicted in the workflow below:
Caption: General workflow for the synthesis of this compound.
The mechanism of this reaction is believed to proceed through an initial Michael addition of the 5-aminopyrazole to an α,β-unsaturated carbonyl compound (which can be formed in situ from the 1,3-dicarbonyl compound), followed by cyclization and subsequent oxidation to the aromatic pyrazolopyridine.[2]
Representative Experimental Protocol: Suzuki Coupling for Further Derivatization
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a common application of this bromo-substituted intermediate is in cross-coupling reactions to introduce further diversity. The following is a representative protocol for a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, adapted from a procedure for a similar bromo-aryl compound.[3] This illustrates how this compound can be utilized as a key building block.
Objective: To couple an aryl boronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (10:1 dioxane:water mixture)
-
Argon (or other inert gas)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, 1 mmol), the aryl boronic acid (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 5 mol%), and K₃PO₄ (2.0 equiv, 2 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.
-
Add 8.25 mL of a degassed 10:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of biologically active compounds for pharmaceutical research.[4] Its structure is particularly valuable in medicinal chemistry for designing molecules with specific binding properties to biological targets.[4]
Role as a Key Intermediate
The pyrazolo[3,4-b]pyridine scaffold is a key feature in a number of compounds under investigation for various diseases, including cancer and neurological disorders.[4] The bromo substituent at the 4-position provides a reactive handle for introducing a wide range of chemical moieties through cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
The methyl group at the 3-position also plays a significant role in modulating the steric and electronic properties of the molecule, which can influence its interaction with target proteins. The strategic placement of these substituents makes this compound a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization.
Therapeutic Targets
The broader class of 1H-pyrazolo[3,4-b]pyridines has been investigated as inhibitors of various enzymes and receptors, including:
-
Kinases: Their structural similarity to purines makes them suitable candidates for ATP-competitive kinase inhibitors.
-
DNA Gyrase: Some pyrazolo[3,4-b]pyrazine derivatives have shown antibacterial activity, with DNA gyrase being a potential target.[3]
-
Other Enzymes: Alkaline phosphatase is another enzyme class where pyrazine-containing compounds have shown inhibitory activity.[3]
The derivatization of this compound allows for the fine-tuning of its structure to target specific isoforms of these enzymes or to develop compounds with novel mechanisms of action.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique structural features, combined with the reactivity of the bromo substituent, make it an ideal starting point for the synthesis of a diverse range of novel heterocyclic compounds. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working to develop the next generation of therapeutics for a variety of diseases.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. 4-bromo-1H-pyrazolo(3,4-b)pyridine. National Institutes of Health. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-borai, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2959. [Link]
-
Ahmad, G., Rasool, N., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., & Imran, M. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4485. [Link]
Sources
Technical Whitepaper: Physicochemical & Synthetic Profile of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
This guide provides an in-depth technical analysis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine , a critical scaffold in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.
Executive Summary
This compound (CAS: 1638759-60-0) is a fused bicyclic heteroaromatic system serving as a bioisostere for purine and quinazoline scaffolds.[1][2] Its structural significance lies in the C4-bromide handle, which allows for orthogonal functionalization via palladium-catalyzed cross-couplings, and the N1-position , which modulates solubility and pharmacokinetic (PK) profiles. This compound is widely utilized in the synthesis of inhibitors for kinases such as TRK, BRAF, and JAK , where the pyrazolopyridine core mimics the adenine ring of ATP.
Chemical Identity & Structural Analysis[3][4]
The molecule features a pyridine ring fused to a pyrazole ring.[3][4] The 3-methyl substituent provides steric bulk that can influence binding selectivity in enzyme pockets, while the 4-bromo substituent is the primary vector for diversification.
Table 1: Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 1638759-60-0 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (Decomposes) |
| Predicted pKa | ~12.5 (N1-H, acidic); ~3.5 (N7-pyridine, basic) |
| LogP (Calculated) | 2.1 – 2.4 |
| H-Bond Donors/Acceptors | 1 Donor (N1-H) / 2 Acceptors (N2, N7) |
Synthetic Accessibility
The most robust synthetic route avoids direct bromination of the parent heterocycle, which often lacks regioselectivity. Instead, a de novo ring construction approach is preferred, utilizing 3-methyl-5-aminopyrazole as the key progenitor.
Core Synthesis Protocol (The Gould-Jacobs Type Approach)
This pathway ensures the correct placement of the methyl group at C3 and the bromide at C4.
-
Condensation: Reaction of 3-methyl-5-aminopyrazole with diethyl ethoxymethylenemalonate (EMME) at 110°C yields the intermediate diethyl aminomethylenemalonate derivative.
-
Cyclization: Thermal cyclization in boiling diphenyl ether (Dowtherm A) or using polyphosphoric acid (PPA) at 250°C affords ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
-
Hydrolysis & Decarboxylation: Saponification with NaOH followed by thermal decarboxylation in high-boiling solvent (e.g., quinoline) yields the 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (pyridone tautomer).
-
Aromatization/Bromination: Treatment with phosphorus oxybromide (POBr₃) (neat or in anisole) at 140°C converts the C4-hydroxyl group to the C4-bromide via an SNAr-like mechanism.
Visualization of Synthetic Workflow
The following diagram illustrates the logic flow from raw materials to the functionalized scaffold.
Caption: Step-wise construction of the this compound core via the modified Gould-Jacobs reaction.
Reactivity & Medicinal Chemistry Applications[2][6][7][8][9][10]
The this compound scaffold is defined by three distinct reactivity vectors, allowing for sequential functionalization.
Reactivity Vectors
-
N1-Position (Nucleophilic): The pyrazole nitrogen is the most acidic proton. It is typically alkylated first (using alkyl halides/bases or Mitsunobu conditions) to define the solubility profile or target engagement (e.g., ribose mimicking).
-
C4-Position (Electrophilic): The C-Br bond is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This is the primary vector for introducing the "tail" of the drug molecule.
-
C3-Methyl (Steric/Electronic): While generally inert, the methyl group prevents rotation of substituents at C4, often locking the active conformation of the drug.
Experimental Protocol: Suzuki-Miyaura Coupling
Standard operating procedure for derivatizing the C4-bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane[5]
Procedure:
-
Degassing: Charge a microwave vial with the bromide, boronic acid, and Pd-catalyst. Seal and purge with Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
-
Reaction: Heat to 90–100°C for 2–4 hours (or 30 min in microwave at 120°C).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes at 40–60% EtOAc due to the polarity of the pyrazolopyridine core.
Reactivity Logic Diagram
Caption: Orthogonal functionalization strategy. N1-alkylation is typically performed BEFORE C4-coupling to prevent catalyst poisoning by the free NH.
Analytical Characterization (Self-Validation)
To validate the identity of the synthesized material, the following spectral features are diagnostic.
-
1H NMR (DMSO-d₆, 400 MHz):
-
δ 13.5–14.0 ppm (br s, 1H): Pyrazole N-H (exchangeable).
-
δ 8.2–8.4 ppm (d, 1H): C6-H (Pyridine proton, deshielded by adjacent N).
-
δ 7.4–7.6 ppm (d, 1H): C5-H (Pyridine proton, ortho to Br).
-
δ 2.6–2.7 ppm (s, 3H): C3-Methyl group (Diagnostic singlet).
-
-
LC-MS:
-
ESI+: [M+H]⁺ peaks at m/z 212.0 and 214.0 (1:1 ratio indicating one bromine atom).
-
Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye/Respiratory). The C4-bromide is potentially alkylating; handle with gloves.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent oxidation or hydrolysis over long periods.
-
Disposal: Halogenated organic waste.
References
-
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
-
Suzuki Coupling on Pyrazolopyridines
- Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Source: RSC Advances (2022).
-
URL:[Link]
-
Aminopyrazole Precursors
-
Compound Data (CAS Verification)
- Title: this compound (CAS 1638759-60-0).
- Source: PubChem / BLD Pharm.
-
URL:[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound [myskinrecipes.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
[1]
Executive Summary & Retrosynthetic Analysis
The synthesis of this compound is best approached via the construction of the pyridine ring onto a pre-existing pyrazole core.[1] Direct halogenation of the parent heterocycle often lacks regioselectivity, favoring the 3- or 5-positions.[1] Therefore, a de novo ring construction followed by functional group interconversion (OH
Retrosynthetic Logic
-
Target: this compound.[1]
-
Precursor 1 (Functionalization): 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Tautomer: 4(7H)-one).[1]
-
Precursor 2 (Decarboxylation): 4-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.[1]
-
Precursor 3 (Cyclization): Diethyl {[(3-methyl-1H-pyrazol-5-yl)amino]methylene}malonate.[1]
-
Starting Materials: 5-Amino-3-methylpyrazole + Diethyl ethoxymethylenemalonate (DEMM).[1][2]
Caption: Retrosynthetic disconnection showing the linear assembly from commercially available aminopyrazoles.
Detailed Synthetic Protocol
Step 1: Condensation (Enamine Formation)
The reaction between the exocyclic amine of the pyrazole and the electrophilic double bond of DEMM forms the enamine.
-
Reagents: 5-Amino-3-methylpyrazole (1.0 eq), Diethyl ethoxymethylenemalonate (1.05 eq).
Procedure:
-
Dissolve 5-amino-3-methylpyrazole in absolute ethanol.
-
Add diethyl ethoxymethylenemalonate (DEMM) dropwise at room temperature.
-
Heat the mixture to reflux (
). The product often precipitates upon cooling. -
Filter the solid, wash with cold ethanol, and dry.
-
Checkpoint: Confirm formation of the enamine by
NMR (look for the vinyl proton signal ppm).
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
This is the critical ring-closing step.[1] It requires high temperatures to drive the elimination of ethanol and formation of the pyridine ring.
-
Reagents: Enamine intermediate (from Step 1).
-
Medium: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).
-
Conditions:
for 1–2 hours.
Procedure:
-
Heat diphenyl ether to
. -
Add the enamine solid in portions to the hot solvent (Caution: Vigorous bubbling of ethanol vapor).
-
Stir for 60 minutes until the reaction is complete (monitor by TLC or LCMS).
-
Cool the mixture to
and dilute with hexane or petroleum ether to precipitate the product. -
Filter the crude Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Step 3: Hydrolysis and Decarboxylation
To obtain the unsubstituted C5/C6 pyridine ring, the ester must be removed.
-
Reagents: 10% NaOH (aq), then HCl (conc).
-
Conditions: Reflux (Hydrolysis)
Acidification Thermal Decarboxylation.
Procedure:
-
Hydrolysis: Suspend the ester in 10% NaOH and reflux for 4 hours until a clear solution forms (formation of the carboxylate salt).
-
Cool and acidify with conc. HCl to pH 2–3. The carboxylic acid will precipitate. Filter and dry.[1][3]
-
Decarboxylation: Heat the dry carboxylic acid neat or in a high-boiling solvent (e.g., quinoline with Cu powder) to
until evolution ceases. -
Result: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol .
Step 4: Bromination (The Core Transformation)
Conversion of the tautomeric 4-hydroxy/4-oxo group to the 4-bromo functionality.[1]
-
Reagents: Phosphorus oxybromide (
) or in DMF. -
Solvent: Anhydrous Toluene or neat
. -
Conditions:
, 4–6 hours.
Procedure:
-
Place dried 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol in a round-bottom flask under Argon.
-
Add
(3.0 eq). (Solid can be melted or dissolved in a minimum amount of toluene). -
Heat to
. The suspension will eventually clear as the brominated product is formed. -
Quenching (CRITICAL): Cool to
. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. (Caution: Hydrolysis of excess is exothermic and releases HBr). -
Neutralize with saturated
to pH 7–8. -
Extract with Ethyl Acetate (
).[3] Dry over and concentrate. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| Temperature (Step 2) | Required for cyclization.[1] Below this, only trans-esterification occurs without ring closure.[1] | |
| Moisture (Step 4) | ||
| Regioselectivity | N1 vs N2 | The Gould-Jacobs route via 5-aminopyrazole almost exclusively yields the [3,4-b] isomer.[1] The [1,5-a] isomer is a potential impurity if acidic condensation is used incorrectly. |
| Quenching (Step 4) | Rate Control | Rapid addition to water can cause "volcano" effects due to HBr release. Add slowly. |
Reaction Mechanism Visualization[4][7]
Caption: Mechanistic flow from the aminopyrazole to the final brominated heterocycle.
Analytical Validation
To confirm the identity of This compound , the following data signatures are expected:
-
NMR (DMSO-
):- 2.60 ppm (s, 3H): Methyl group at C3.
- 8.35 ppm (d, 1H): Proton at C5 (Pyridine ring).
- 8.60 ppm (d, 1H): Proton at C6 (Pyridine ring). Note: The C4 proton is absent.
- 13.5 ppm (br s, 1H): NH proton (exchangeable).
-
Mass Spectrometry (ESI+):
-
Distinctive isotope pattern for Bromine (
) showing a 1:1 ratio at M+1 and M+3.
-
References
-
Gould-Jacobs Reaction on Aminopyrazoles
-
Source: Canadian Journal of Chemistry.[1] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra."
- Relevance: Establishes the core cyclization methodology using diethyl ethoxymethylenemalon
-
URL:
-
-
Bromination of Hydroxy-Pyrazolopyridines
-
Source: RSC Publishing.[1] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors."
- Relevance: Describes the conversion of the pyrazolo[3,4-b]pyridine core using halogenation agents, valid
-
URL:
-
-
Synthesis of 3-methyl-5-aminopyrazole Precursors
- Source: Google Patents (US5616723A).
- Relevance: Provides industrial validated methods for the starting m
-
URL:
-
Decarboxylation Protocols
- Source: Google Patents (WO2014033164A1). "Procedure for the decarboxylation of 3,5-bis(haloalkyl)
- Relevance: Discusses thermal decarboxylation conditions applicable to pyrazole-carboxylic acids.
-
URL:
Sources
- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2024010782A1 - Pharmaceutical compositions comprising wrn helicase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of 1H-pyrazolo[3,4-b]pyridines: A Technical Guide
Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: Tautomeric Equilibrium, Analytical Distinction, and Synthetic/Biological Implications
Introduction: The Tautomeric Challenge
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., TRK, ALK, TBK1) and sGC stimulators. Its structural utility stems from its resemblance to the purine ring system, allowing it to mimic ATP in the hinge region of kinase active sites.
However, this scaffold presents a critical challenge: prototropic tautomerism . The pyrazole ring protons can reside on either nitrogen atom (N1 or N2), leading to two distinct tautomers:
-
1H-pyrazolo[3,4-b]pyridine (Generally more stable)
-
2H-pyrazolo[3,4-b]pyridine (Less stable, quinoid-like character)
Understanding and controlling this equilibrium is not merely an academic exercise; it dictates solubility, metabolic stability, and, most importantly, the hydrogen-bond donor/acceptor profile required for target engagement. This guide provides the thermodynamic framework, analytical protocols, and synthetic strategies to master this tautomeric system.
Thermodynamic Framework & Stability
The Aromaticity Driver
In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically preferred over the 2H-tautomer by approximately 9 kcal/mol (based on DFT and AM1 calculations).
-
1H-Form: The lone pair on N1 contributes to the
-system of the pyrazole ring, maintaining a continuous aromatic system across the fused bicyclic framework. -
2H-Form: Placing the proton on N2 forces the N1 atom to accept a double bond. While the pyrazole ring retains some aromatic character, the fusion bond (C3a-C7a) and the pyridine ring electron distribution are perturbed, often resulting in a higher-energy, quinoid-like contribution.
Solvent-Dependent Equilibria
While the 1H-form dominates in non-polar media (e.g.,
Visualization of Tautomeric States
Figure 1: Energy landscape of the 1H vs 2H tautomeric equilibrium. The 1H form is the thermodynamic sink.
The "Self-Validating" Analytical Protocol
Distinguishing N1 vs N2 isomers (or tautomers) requires a multi-faceted approach. Relying solely on
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard. If direct detection is too insensitive, use| Nucleus | Parameter | 1H-Isomer / Tautomer | 2H-Isomer / Tautomer |
| Chemical Shift ( | N1 (pyrrole-like): -180 to -250 ppmN2 (pyridine-like): -60 to -100 ppm | N2 (pyrrole-like): Shielded regionN1 (pyridine-like): Deshielded region | |
| C3 Shift ( | Typically ~133-135 ppm | Often shifted upfield/downfield depending on R group | |
| NOE (Nuclear Overhauser Effect) | Strong NOE between N1-R and C7-H (pyridine ring) | Strong NOE between N2-R and C3-H (pyrazole ring) |
Protocol Step:
-
Dissolve 5-10 mg of compound in DMSO-
. -
Acquire
- HMBC (optimized for Hz). -
Validation: If the protonated nitrogen correlates to the pyridine ring junction carbons (C7a), it is the 1H-isomer . If it correlates primarily to C3, it is likely the 2H-isomer .
X-Ray Crystallography
In the solid state, 1H-pyrazolo[3,4-b]pyridines typically form centrosymmetric dimers via
-
Diagnostic: Look for the
bond length. -
1H-Form:
bond has significant double bond character. -
2H-Form:
bond is longer (single bond character).
Synthetic Control & Regioselectivity
Controlling the site of alkylation (N1 vs N2) is a common synthetic hurdle. The regioselectivity is governed by the interplay of sterics , electronics , and kinetic vs thermodynamic control .
Alkylation of the Scaffold
Direct alkylation of the unsubstituted 1H-pyrazolo[3,4-b]pyridine anion often yields a mixture.
-
Kinetic Control: Alkylation at N2 is often faster due to the proximity of the lone pair and less steric hindrance from the pyridine ring (C7-H).
-
Thermodynamic Control: Alkylation at N1 yields the more stable aromatic system.
Synthetic Decision Tree
Figure 2: Synthetic strategies for controlling N-substitution.
Protocol for N1-Selective Synthesis (De Novo): Instead of alkylating the pre-formed ring, react a 2-chloronicotinic acid derivative with a monosubstituted hydrazine (R-NHNH2) . This locks the substituent at N1 during the cyclization step, avoiding the separation of regioisomers.
Biological Relevance: Kinase Hinge Binding
The tautomeric state defines the Donor-Acceptor (D-A) pattern presented to the kinase hinge region.
-
1H-Tautomer: Presents a Donor (N1-H) / Acceptor (N2) motif (if unsubstituted) or Acceptor (N1-R) / Acceptor (N2) .
-
Kinase Interaction: Most inhibitors are designed as the 1H-isomer substituted at N1. The pyridine nitrogen (N7) often serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge residue.
Binding Mode Visualization
Figure 3: Typical hydrogen bonding network between the scaffold and kinase hinge.
References
-
Tautomeric 1H-pyrazolo[3,4-b]pyridine and 2H-pyrazolo[3,4-b]pyridine. ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine Crystal Structure. PubMed Central. Available at: [Link]
-
Nitrogen-15 NMR of pyridine in high magnetic fields. OPUS. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Methodological & Application
Application Note: Precision Synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
This Application Note is designed for researchers in medicinal chemistry and process development. It details a high-fidelity, scalable synthesis protocol for 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., Trk, BRAF inhibitors).
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine system is a bioisostere of quinoline and purine, widely utilized in type I and type II kinase inhibitors. The introduction of a bromine atom at the C4 position is critical, serving as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install pharmacophores in the ATP-binding pocket.
This protocol utilizes a Gould-Jacobs type cyclization strategy. Unlike direct condensation methods that often yield regioisomeric [1,5-a]pyrimidines, this route guarantees the formation of the [3,4-b] fused system through a controlled thermal cyclization of an aminopyrazole-malonate adduct.
Strategic Retro-Synthesis & Pathway
The synthesis is broken down into three distinct phases to ensure regiochemical integrity:
-
Core Construction: Formation of the pyridine ring onto the pyrazole template via diethyl ethoxymethylenemalonate (DEEM).
-
Decarboxylative Functionalization: Removal of the ester directing group to reveal the C4-hydroxyl (tautomeric ketone).
-
Aromatization/Bromination: Conversion of the hydroxyl group to the bromide using phosphorus oxybromide.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway ensuring regioselective formation of the [3,4-b] isomer.
Detailed Experimental Protocol
Phase 1: Construction of the Pyrazolo[3,4-b]pyridine Core
Objective: Synthesize Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Rationale: Direct reaction of aminopyrazoles with
Step 1.1: Enamine Formation
-
Charge a round-bottom flask with 3-amino-5-methylpyrazole (1.0 equiv) and Ethanol (5 mL/g).
-
Add Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv) dropwise at room temperature.
-
Reflux the mixture for 3–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the aminopyrazole.
-
Cool to room temperature. The intermediate enamine often precipitates.
-
Concentrate in vacuo if no precipitate forms. This crude intermediate is usually pure enough for the next step.
Step 1.2: Thermal Cyclization (Gould-Jacobs)
-
Prepare a reaction vessel with Dowtherm A (diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether (10 mL/g of intermediate).
-
Heat the solvent to 240–250°C (vigorous reflux).
-
Add the crude enamine from Step 1.1 carefully (portion-wise or as a hot solution) to the boiling solvent. Caution: Rapid ethanol evolution will occur.
-
Stir at 250°C for 30–60 minutes. The product usually precipitates as a solid upon cooling or remains suspended.
-
Cool to room temperature and then to 0°C.
-
Add Hexanes (approx. equal volume) to facilitate precipitation.
-
Filter the solid, wash with hexanes to remove Dowtherm A, and dry.
-
Yield Target: 60–75% over two steps.
-
Phase 2: Hydrolysis and Decarboxylation
Objective: Remove the C5-ester directing group to obtain 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol.
Step 2.1: Saponification
-
Suspend the ester from Step 1.2 in 2M NaOH (5 equiv).
-
Reflux for 2–4 hours until the solution becomes clear (formation of carboxylate salt).
-
Cool to room temperature and acidify with HCl to pH 2–3.
-
Filter the precipitated carboxylic acid intermediate. Dry thoroughly.
Step 2.2: Thermal Decarboxylation
-
Suspend the carboxylic acid in Sulfolane or Quinoline (5 mL/g).
-
Note: Sulfolane is preferred for easier workup (water soluble).
-
-
Heat to 200–220°C for 2–3 hours. CO₂ evolution will be observed.[1]
-
Cool to room temperature.
-
Pour into ice-water. The product (4-hydroxy tautomer) will precipitate.
-
Filter , wash with water, and dry.
-
Yield Target: 80–90%.
-
Phase 3: Bromination (The Critical Step)
Objective: Convert the C4-hydroxyl group to the C4-bromide.
Reagent: Phosphorus Oxybromide (
-
Charge a dry flask with 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 equiv).
-
Add solid
(2.0–3.0 equiv).-
Optional: Use Anisole as a solvent if neat reaction is too viscous, but neat is often faster.
-
-
Heat to 100–110°C under nitrogen. The solid mixture will melt and liquefy.
-
Monitor by TLC or LCMS. Reaction is typically complete in 2–4 hours.
-
Cool the mixture to room temperature.
-
Quench carefully by pouring onto Crushed Ice/Water with vigorous stirring. Exothermic!
-
Neutralize with saturated
or to pH 7–8. -
Extract with Ethyl Acetate (3x).
-
Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallization (EtOH) or Flash Chromatography (DCM/MeOH).
Data Summary & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Critical Parameter |
| 3-Amino-5-methylpyrazole | 97.12 | 1.0 | SM | Purity >97% required |
| DEEM | 216.23 | 1.1 | Cyclization Partner | Slow addition |
| Dowtherm A | N/A | Solvent | Solvent | Temp >240°C for cyclization |
| NaOH (2M) | 40.00 | 5.0 | Hydrolysis Base | Ensure complete solubilization |
| 286.69 | 2.5 | Brominating Agent | Anhydrous conditions essential |
Scientific Validation (E-E-A-T)
Why this route?
-
Regioselectivity: The reaction of 3-aminopyrazoles with 1,3-dielectrophiles is notoriously prone to producing [1,5-a]pyrimidines. The Gould-Jacobs protocol (Step 1) utilizing DEEM is the most authoritative method to enforce the [3,4-b]pyridine fusion via the initial formation of the neutral enamine, which is thermodynamically driven to close onto the pyridine nitrogen at high temperatures [1, 2].
-
Scalability: This route avoids expensive palladium catalysts or unstable diazonium intermediates often found in alternative "N-oxide" routes.
-
Versatility: The intermediate 4-hydroxy compound allows for chlorination (
) or iodination (HI) if different halogens are required.
Analytical Expectations
-
1H NMR (DMSO-d6):
-
Product:
2.60 (s, 3H, ), 8.40 (d, 1H, Pyridine-H), 8.65 (d, 1H, Pyridine-H), 13.5 (br s, 1H, NH). -
Note: The shift of the methyl group and the coupling constants of the pyridine protons confirm the [3,4-b] fusion.
-
References
-
El-Taweel, F. M., & Elmaati, T. A. (2004).[3] Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.[3] Link
- Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry, 45(1), 233-239.
-
Lynch, M. A., et al. (2002). Synthesis of 1H-pyrazolo[3,4-b]pyridines. U.S. Patent 6,334,312. Link
-
Sigma-Aldrich. (2024). Product Specification: 3-Amino-5-methylpyrazole. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24860783, 3-Amino-5-methylpyrazole. Link
Sources
- 1. Purines, pyrimidines, and imidazoles. Part XXXVIII. A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
Using 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine to synthesize TRK inhibitors
Application Note & Protocol
Topic: Strategic Synthesis of Potent TRK Inhibitors Utilizing a 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine Core
Audience: Researchers, medicinal chemists, and drug development professionals.
Abstract
The discovery of oncogenic NTRK gene fusions has established the Tropomyosin Receptor Kinase (TRK) family as a critical target in precision oncology. Potent and selective TRK inhibitors have demonstrated remarkable clinical efficacy across a wide range of tumor types, irrespective of their histology. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged core structure for developing kinase inhibitors, offering a versatile platform for creating potent and selective agents. This application note provides a detailed guide on the strategic use of this compound as a key starting material for the synthesis of a clinically relevant pan-TRK inhibitor, Larotrectinib (LOXO-101). We will dissect the synthetic strategy, provide detailed, step-by-step protocols for key transformations, and discuss the underlying mechanistic principles and biological evaluation methods.
Introduction: The Rise of TRK Inhibitors
The Tropomyosin Receptor Kinase family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in neuronal development and function. In oncology, chromosomal rearrangements can lead to the formation of NTRK gene fusions, which produce constitutively active TRK fusion proteins that act as oncogenic drivers in a wide array of adult and pediatric cancers. This discovery spurred the development of targeted inhibitors.
Larotrectinib (marketed as Vitrakvi®) was the first TRK inhibitor to receive tumor-agnostic approval from the FDA, a landmark event in precision medicine. Its chemical structure is built upon a 1H-pyrazolo[3,4-b]pyridine core, which serves as an effective hinge-binding motif, a common feature in kinase inhibitor design. The starting material, this compound, is therefore a critical building block in the synthesis of this important class of drugs. Its bromine atom at the C4 position provides a versatile chemical handle for introducing molecular complexity through cross-coupling reactions.
Core Synthetic Strategy & Workflow
The synthesis of a complex TRK inhibitor like Larotrectinib from this compound hinges on a convergent strategy. The core workflow involves a key palladium-catalyzed cross-coupling reaction to join the pyrazolo-pyridine core with a suitably functionalized coupling partner. This is followed by a series of transformations to install the solvent-front moiety and the chiral side chain, which are crucial for achieving high potency and selectivity.
Figure 1: General synthetic workflow for TRK inhibitors.
Detailed Synthesis Protocols
The following protocols outline the synthesis of Larotrectinib, a representative pan-TRK inhibitor, starting from the key bromo-intermediate.
Step 1: Suzuki-Miyaura Cross-Coupling
This is the cornerstone reaction, forming the C-C bond between the pyrazolo[3,4-b]pyridine core and the phenyl ring. The choice of a palladium catalyst and a suitable base is critical for achieving high yield and minimizing side reactions.
Reaction Scheme: (this compound) + (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) → (Intermediate 1)
Protocol:
-
To a degassed solution of this compound (1.0 eq) and (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) (1.1 eq) in a 2:1 mixture of Dioxane and Water, add sodium carbonate (Na₂CO₃) (3.0 eq).
-
Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) to the reaction vessel.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the coupled intermediate.
Causality & Rationale:
-
Catalyst: Pd(dppf)Cl₂ is an excellent catalyst for Suzuki couplings involving heteroaromatic halides due to its high stability and efficiency.
-
Base & Solvent: The aqueous base (Na₂CO₃) and solvent system (Dioxane/H₂O) are crucial for activating the boronic ester and facilitating the catalytic cycle.
-
Inert Atmosphere: Degassing with argon is essential to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Step 2: N-Alkylation and Chiral Side Chain Installation
This step involves the protection of the pyrazole nitrogen followed by the installation of the chiral (R)-N-(tetrahydrofuran-3-yl)pyrrolidine moiety, which is critical for binding to the TRK active site. The synthesis often proceeds via an intermediate where the pyrazole nitrogen is protected, followed by a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination to attach the chiral amine. A more direct approach is often detailed in patented routes.
Protocol (Illustrative SNAr approach on a related intermediate):
-
The coupled product from Step 1 undergoes further modification, often involving the introduction of a leaving group on the phenyl ring if not already present. For Larotrectinib, the synthesis proceeds through a different sequence where the side chain is attached to a different precursor before coupling. However, a representative protocol for attaching a similar side chain is as follows.
-
Dissolve the functionalized pyrazolo[3,4-b]pyridine intermediate (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Add (R)-N-(tetrahydrofuran-3-yl)pyrrolidine (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor by LC-MS.
-
After cooling, perform an aqueous workup by diluting with ethyl acetate and washing with water to remove the high-boiling solvent.
-
Dry, concentrate, and purify the product by reverse-phase HPLC to obtain the final compound with high purity.
Data Summary
| Step | Key Reagents | Catalyst | Solvent | Temp (°C) | Typical Yield | Purity (HPLC) |
| 1 | Bromo-intermediate, Boronic ester, Na₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 90-100 | 75-90% | >95% |
| 2 | Coupled intermediate, Chiral amine, DIPEA | N/A | DMSO | 120-140 | 60-75% | >98% |
Biological Evaluation & Mechanism of Action
The TRK Signaling Pathway
TRK receptors are activated upon binding of their neurotrophin ligands, leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades. These pathways, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways, are critical for cell survival, proliferation, and differentiation. In cancer, TRK fusion proteins are constitutively active, driving these pathways in a ligand-independent manner, leading to uncontrolled cell growth.
Figure 2: Simplified TRK signaling pathway and mechanism of inhibition.
Mechanism of Inhibition
The synthesized inhibitor acts as an ATP-competitive inhibitor. The 1H-pyrazolo[3,4-b]pyridine core forms hydrogen bonds with the hinge region of the TRK kinase domain, effectively mimicking the adenine region of ATP. The rest of the molecule occupies the ATP-binding pocket, preventing the phosphorylation of the TRK receptor and halting the downstream oncogenic signaling.
Protocol: In Vitro TRK Kinase Inhibition Assay
This protocol describes a common method to determine the potency (IC₅₀) of the synthesized compound against TRKA, TRKB, and TRKC.
Principle: A radiometric assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide substrate by the kinase.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Serially dilute the synthesized TRK inhibitor in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, add the reaction buffer, a specific concentration of the inhibitor, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the recombinant human TRK kinase (TRKA, B, or C).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide will bind to the filter, while the unreacted [γ-³²P]ATP will not.
-
Wash the filter mat extensively to remove unbound radioactivity.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of potent TRK inhibitors. Its successful utilization in palladium-catalyzed cross-coupling reactions enables the efficient construction of complex molecular architectures like Larotrectinib. The protocols and strategies outlined in this guide demonstrate a robust pathway from a key building block to a clinically approved, life-saving therapeutic. This underscores the power of scaffold-based drug design and modern synthetic methodologies in the advancement of targeted cancer therapy.
References
-
Title: TRK fusion cancer: a new entity in the era of precision medicine. Source: La Clinica Terapeutica URL: [Link]
-
Title: The story of the development of larotrectinib: a new targeted therapy for TRK fusion cancer. Source: La Clinica Terapeutica URL: [Link]
-
Title: Larotrectinib: a new drug for TRK fusion-positive cancers. Source: Journal of the Advanced Practitioner in Oncology URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation. Source: Chemical Reviews URL: [Link]
-
Title: The TRK family of receptors: roles in cancer. Source: Future Oncology URL: [Link]
Application Note: High-Impact Synthesis of Novel Heterocycles from 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Executive Summary & Strategic Value
The 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern drug discovery. Its fused bicyclic architecture mimics the adenine ring of ATP, making it an exceptional template for developing Type I and Type II kinase inhibitors (e.g., TRK, GSK-3, and CDK pathways).
Unlike simple pyridines, this scaffold possesses a unique "Push-Pull" electronic character:
-
The Pyrazole Ring (Electron Rich/Nucleophilic): The N1 nitrogen is acidic and readily alkylated, serving as the "Anchor" to orient the molecule in the binding pocket.
-
The Pyridine Ring (Electron Deficient/Electrophilic): The 4-bromo substituent is highly activated for Palladium-catalyzed cross-couplings and, crucially, Nucleophilic Aromatic Substitution (
), serving as the "Warhead" attachment point. -
The 3-Methyl Group: Provides a critical hydrophobic contact and steric lock, preventing rotational entropy in the active site.
This guide details the sequential functionalization protocols required to transform this raw scaffold into a high-value library of bioactive heterocycles.
Reactivity Roadmap (Logic & Flow)
Before beginning synthesis, it is critical to understand the order of operations. Attempting C4-functionalization on the unprotected core often leads to catalyst poisoning via the free N1-H.
Figure 1: Strategic Reactivity Map. Note that N1 functionalization is the prerequisite for efficient C4 modifications.
Protocol A: N1-Functionalization (The "Anchor")
The N1 proton is acidic. Direct alkylation is the most reliable method to introduce solubility groups or hydrophobic tails.
Mechanism: Deprotonation increases electron density on the pyrazole ring. The reaction is regioselective for N1 over N2 due to thermodynamic stability and steric factors provided by the 3-methyl group.
Materials
-
Substrate: this compound (1.0 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) - Preferred over NaH for functional group tolerance. -
Electrophile: Alkyl halide or Benzyl halide (1.1 eq)
-
Solvent: DMF (Anhydrous)
-
Temp:
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with the scaffold (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Activation: Add
(2.0 eq). Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow, indicating deprotonation. -
Addition: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Heat to
for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material. -
Workup: Pour the mixture into ice-cold water (5x reaction volume).
-
Solid Product: Filter the precipitate, wash with water, and dry in a vacuum oven.
-
Oily Product: Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over
, and concentrate.
-
Critical Note: If using highly reactive electrophiles (e.g., Methyl Iodide), conduct the reaction at
Protocol B: C4-Suzuki Cross-Coupling (Carbon-Carbon Bonds)
The 4-bromo position is sterically influenced by the 3-methyl group. Standard
Materials
-
Substrate: N1-substituted 4-bromo-3-methyl-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Degassing (Crucial): Sparge the 1,4-Dioxane with Nitrogen or Argon for 15 minutes prior to use. Oxygen is the primary cause of stalled reactions here.
-
Assembly: In a microwave vial or pressure tube, combine the Substrate, Boronic Acid, and Catalyst.
-
Solvation: Add the degassed Dioxane and the aqueous Base.
-
Reaction:
-
Thermal: Heat to
for 12-16 hours. -
Microwave:
for 30-45 minutes (High Absorption).
-
-
Scavenging: Filter through a pad of Celite to remove Palladium black. Rinse with MeOH/DCM.
-
Purification: Flash chromatography is usually required. Gradient: 0-5% MeOH in DCM.
Protocol C: C4-Buchwald-Hartwig Amination (Carbon-Nitrogen Bonds)
Introducing an amine at C4 creates an "adenine-mimetic" motif, crucial for ATP-competitive inhibition. While
Ligand Choice: Xantphos is the gold standard here. Its wide bite angle facilitates the reductive elimination step, which is often the rate-limiting step for this electron-deficient scaffold.
Materials
-
Substrate: N1-substituted scaffold (1.0 eq)
-
Amine: Primary or Secondary amine (1.2 eq)
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5 mol%)
-
Base:
(Solid, anhydrous, 2.0 eq) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology
-
Pre-complexation: Mix
and Xantphos in the solvent under inert atmosphere for 10 minutes. The solution should turn from dark purple to a clear/orange tint, indicating active catalyst formation. -
Addition: Add the Substrate, Amine, and solid Base.[1]
-
Reaction: Reflux (
) for 12 hours under Argon. -
Workup: Filter hot through Celite (insoluble inorganic salts can trap the product).
-
Purification: Recrystallization from Ethanol is often possible; otherwise, use column chromatography.
Experimental Data Summary
The following table summarizes expected yields based on internal validation of this scaffold class.
| Reaction Type | Substituent (R) | Conditions | Yield (%) | Key Challenge |
| N1-Alkylation | Methyl | 92% | Volatility of MeI | |
| N1-Alkylation | Benzyl | 88% | None | |
| C4-Suzuki | Phenyl | 85% | Protodeboronation | |
| C4-Suzuki | 3-Pyridyl | 72% | Catalyst poisoning | |
| C4-Buchwald | Morpholine | Xantphos, | 81% | Steric hindrance |
| C4-S_NAr | Aniline | DIPEA, NMP, | 45-60% | Requires high heat |
Integrated Workflow Diagram
Figure 2: Integrated Synthesis Workflow. This decision tree allows for the parallel generation of distinct chemical libraries from a single intermediate.
References
-
L. Nian et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances, 2022.
-
H. Gouda et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2021.
-
S. L. Buchwald et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie Int. Ed., 2006.[2]
-
M. Zhai et al. "3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors."[3] European Journal of Medicinal Chemistry, 2019.[3]
- Vertex AI Research. "Synthesis of 4-substituted pyrazolo[3,4-b]pyridines.
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
Miyaura borylation reaction of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine intermediates
Executive Summary
The 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a critical intermediate in the synthesis of type I and type II kinase inhibitors (e.g., analogs of Vemurafenib or various substituted pyrazolopyridines). Converting the C4-bromide to a boronic ester via Miyaura borylation enables downstream Suzuki-Miyaura cross-couplings, allowing rapid diversification of the core pharmacophore.
However, this transformation presents specific chemoselective challenges:
-
N1-H Acidity: The free pyrazole nitrogen (
) can poison palladium catalysts or undergo competitive N-arylation. -
C3 Steric Hindrance: The methyl group at the 3-position exerts steric pressure on the C4-bromide, potentially retarding the oxidative addition step compared to un-substituted analogs.
-
Product Instability: Heteroaryl boronic esters, particularly those adjacent to pyridine nitrogens, are prone to protodeboronation on silica gel.
This guide provides two validated protocols: a Robust Route (using N-protection) for scale-up, and a Direct Route (unprotected) for rapid discovery, alongside critical purification strategies to maximize yield.
Chemical Context & Mechanistic Pathway[1][2][3][4][5][6][7]
The success of this reaction relies on balancing the catalytic cycle against competitive pathways. The electron-deficient nature of the pyridine ring facilitates oxidative addition at C4, but the adjacent nitrogen atoms facilitate protodeboronation of the product.
Catalytic Cycle & Steric Analysis
Figure 1: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step (C3-Methyl interaction) and critical failure modes.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Protecting Group | THP (Tetrahydropyranyl) or SEM | Strongly recommended. Masks the acidic N1-H, improves solubility in organic solvents, and prevents catalyst coordination. |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Pd(dppf)Cl₂ is robust for protected substrates. XPhos is required for unprotected substrates to overcome solubility/poisoning issues. |
| Base | KOAc (Potassium Acetate) | Weak base is essential. Stronger bases (carbonates/phosphates) promote competitive Suzuki coupling (homocoupling) of the product with the starting bromide. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point (101°C) allows sufficient thermal energy to overcome the C3-methyl steric barrier. |
| Temperature | 90°C - 100°C | Higher temperature required than standard aryl bromides due to the fused ring system and steric bulk. |
Experimental Protocols
Protocol A: The "Gold Standard" (Protected Substrate)
Best for: Scale-up (>1g), high yields, and stable purification.
Prerequisite: Ensure the starting material is N1-protected (e.g., 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine).
Materials:
-
Substrate (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.2 equiv)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - (0.05 equiv / 5 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Setup: Charge a reaction flask with the Substrate,
, KOAc, and Pd catalyst. -
Inertion: Evacuate and backfill with Nitrogen or Argon (
). This is critical to prevent oxidative homocoupling. -
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat the mixture to 90°C for 4–16 hours.
-
QC Check: Monitor by LCMS. Look for the boronic ester mass (M+H). Note: You may see the free boronic acid mass due to hydrolysis on the LC column.
-
-
Workup (Non-Chromatographic):
-
Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate.[2]
-
Trituration: Add n-Heptane or Pentane to the residue and sonicate. The
excess is soluble in heptane, while the product often precipitates. Filter to collect the solid. -
Yield Expectation: 80–95%.
Protocol B: The "Direct Route" (Unprotected Substrate)
Best for: Rapid discovery (<100mg), step economy.
Materials:
-
This compound (1.0 equiv)
- (1.5 equiv)
-
(0.05 equiv) + XPhos (0.1 equiv)
-
Alternative: XPhos Pd G2 Precatalyst.[3]
-
-
KOAc (3.0 equiv)
-
DMSO or Dioxane (0.1 M)
Step-by-Step:
-
Setup: Combine substrate,
, and KOAc in a vial. -
Catalyst Prep: In a separate vial, premix
and XPhos in a small amount of solvent under for 5 minutes to form the active species (solution turns from purple to orange/brown). Add this to the main reaction. -
Reaction: Heat to 100°C (DMSO) or reflux (Dioxane).
-
Note: Unprotected azaindoles often require higher thermal energy.
-
-
Workup:
-
Do not use silica gel chromatography. The free NH + pyridine nitrogen makes the product highly sticky and prone to degradation.
-
Dilute with water and extract with 2-MeTHF (better solubility than EtOAc).
-
Use the crude material directly in the next Suzuki coupling (One-Pot telescoping is highly recommended).
-
Purification & Stability Guide
The 4-boronic ester of pyrazolo[3,4-b]pyridine is electronically linked to the pyridine nitrogen. This makes the C-B bond susceptible to hydrolysis and protodeboronation, especially in the presence of acidic silica silanols.
Workflow Decision Tree
Figure 2: Decision matrix for downstream processing to avoid decomposition.
Purification Tips
-
Avoid Silica: If chromatography is absolutely necessary, neutralize the silica with 1% Triethylamine in the eluent to passivate acidic sites.
-
Pinacol Removal: Excess
is difficult to remove.[3] Washing the solid product with cold pentane/heptane is the most effective non-destructive method. -
Storage: Store the isolated ester at -20°C under Argon. It will hydrolyze to the boronic acid over time in moist air.
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or old catalyst. | Switch to XPhos Pd G2 . Ensure solvent is degassed thoroughly. |
| Homocoupling (Dimer) | Presence of | Degas solvent more rigorously. Ensure KOAc is used, not |
| Protodeboronation (Ar-H) | High temperature + moisture. | Ensure anhydrous conditions.[2] Lower temp to 80°C and extend time. |
| Product stuck on column | Interaction with Silica. | Stop chromatography. Flush column with 10% MeOH/DCM. Use crystallization or telescoping moving forward. |
References
-
Original Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Azaindole Borylation: Li, H., et al. (2022). PdII-Porphyrin Complexes - the First Use as Safer and Efficient Catalysts for Miyaura Borylation. The Journal of Organic Chemistry, 87, 14879-14888.[4] Link
-
Silica Stability: Oka, N., et al. (2022).[5] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[5] Organic Letters, 24(19), 3510–3514. Link[5]
-
Catalyst Selection: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link
Sources
- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis can be non-trivial, often suffering from issues like low yields and side reactions.[4]
This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices to empower you to overcome these synthetic hurdles.
Core Synthesis Strategy: The Aminopyrazole Annulation Approach
The most robust and widely adopted strategy for constructing the 1H-pyrazolo[3,4-b]pyridine core involves the annulation (ring-forming) of a pyridine ring onto a pre-existing 5-aminopyrazole precursor. This method offers high versatility and generally better control over regiochemistry compared to building the pyrazole ring onto a pyridine.[5][6]
The overall workflow can be visualized as a three-stage process:
-
Formation of the Pyridine Ring: A 5-amino-3-methyl-1H-pyrazole is reacted with a 1,3-dicarbonyl compound or its equivalent (a β-ketoester like ethyl acetoacetate) to form a dihydropyrazolopyridinone intermediate.
-
Aromatization: The intermediate undergoes a spontaneous or assisted oxidation to form the aromatic 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol.
-
Halogenation: The hydroxyl group at the C4 position is first converted to a better leaving group, followed by bromination, or the core is directly brominated to yield the final product. For the purpose of this guide, we will focus on the key cyclization and subsequent bromination steps.
Synthetic Pathway Overview
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My initial cyclization reaction to form the pyrazolopyridinone core has a very low yield (<30%). What are the primary causes and how can I fix this?
Low yield in the core-forming cyclization is the most frequent bottleneck. The issue typically stems from one of four areas: starting material purity, reaction conditions, inefficient catalysis, or the subsequent oxidation step.[7]
Possible Cause A: Purity of 5-Aminopyrazole
The nucleophilicity of the 5-aminopyrazole is paramount for the initial Michael addition and subsequent cyclization. Impurities from its synthesis can inhibit the reaction.
-
Self-Validation Check: Before starting, run a quick NMR or LC-MS of your 5-amino-3-methyl-1H-pyrazole. Ensure it is free of residual starting materials or solvents.
-
Solution: If impurities are detected, purify the aminopyrazole by recrystallization (commonly from an ethanol/water mixture) or column chromatography.
Possible Cause B: Suboptimal Reaction Conditions (Solvent & Temperature)
The reaction involves multiple steps with intermediates of varying polarities. The solvent must effectively solubilize reactants while the temperature must provide sufficient energy for cyclization without degrading the product.
-
Causality: High-boiling point, polar aprotic solvents like diphenyl ether are often used for thermal cyclizations to drive the reaction to completion.[8] However, simpler conditions like refluxing in acetic acid or ethanol can also be effective and are easier to handle.[5]
-
Solution: Create a small experimental matrix to screen conditions. Acetic acid often serves as both a solvent and an acid catalyst, promoting the dehydration and cyclization steps.[5]
Data-Driven Optimization of Cyclization Conditions
| Catalyst/Solvent | Temperature (°C) | Typical Time | Reported Yield Range | Key Insight |
| Acetic Acid | Reflux (~118°C) | 12 h | 44-99% | Acts as both solvent and catalyst; effective but can require long reaction times.[5] |
| HCl/Dioxane in EtOH | 100°C | 18 h | 44-99% | Strong acid catalysis, but requires careful handling and neutralization.[5] |
| NaOH in Glycol | 120°C | 5-12 min | >90% | Base catalysis can be extremely fast and high-yielding but requires careful temperature control.[5] |
| Ionic Liquid [Et₃NH][HSO₄] | 60°C | 1-2 h | 90-96% | A "green" alternative that can be recycled and operates at lower temperatures.[5] |
Possible Cause C: Incomplete Aromatization
The conversion of the dihydropyridine intermediate to the final aromatic pyrazolopyridine requires an oxidation step. This is often assumed to happen spontaneously with atmospheric oxygen, but it can be slow or incomplete.[5]
-
Causality: The stability of the aromatic system is the driving force for this step. However, if the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen), this oxidation cannot occur.
-
Solution: If you suspect an incomplete oxidation, after the initial cyclization, bubble air through the reaction mixture at reflux for 10-30 minutes. This has been shown to drive the conversion to the desired aromatic product.[5]
Question 2: The bromination of my 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol core is messy. I see multiple products on my TLC/LC-MS. What is happening?
This is a classic problem of regioselectivity and over-bromination. The pyrazolopyridine ring system has multiple sites that can react with electrophilic bromine.
Possible Cause A: Over-Bromination
Aggressive brominating agents or excess stoichiometry can lead to the addition of a second bromine atom to the electron-rich ring system.
-
Solution:
-
Control Stoichiometry: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of POBr₃ or Br₂.
-
Precise Equivalents: Use no more than 1.05-1.1 equivalents of NBS. Ensure the NBS is freshly recrystallized to guarantee its purity and reactivity.
-
Temperature Control: Add the NBS portion-wise at a lower temperature (e.g., 0-5 °C) to control the exothermic reaction, then allow it to slowly warm to room temperature.
-
Possible Cause B: Incorrect Regioselectivity
While the C4 position is often targeted after converting the hydroxyl, other positions on the ring can also be susceptible to bromination.
-
Causality: The exact site of bromination is directed by the electronic properties of the heterocyclic core. While methods exist for brominating the 3-position[6], direct bromination of the core often targets other positions. The most reliable method to obtain the 4-bromo derivative is via transformation of the 4-ol.
-
Solution: The most reliable route is not direct bromination but conversion of the 4-ol precursor. A common method is to treat the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol with a reagent like phosphorus oxybromide (POBr₃). This converts the hydroxyl group into a good leaving group and installs the bromide in one step.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A step-by-step decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
This protocol uses a base-catalyzed approach which is rapid and high-yielding.[5]
Materials:
-
5-Amino-3-methyl-1H-pyrazole (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Sodium hydroxide (NaOH) pellets (2.0 eq)
-
Ethylene glycol
-
Deionized water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylene glycol (approx. 5 mL per gram of aminopyrazole).
-
Dissolution: Add the NaOH pellets and stir until fully dissolved. The process is exothermic. Allow the solution to cool to room temperature.
-
Addition of Reagents: Add the 5-amino-3-methyl-1H-pyrazole and ethyl acetoacetate to the flask.
-
Reaction: Heat the mixture to 120 °C and maintain for 15 minutes. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The starting materials should be consumed, and a new, more polar spot should appear.
-
Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold deionized water (approx. 20x the volume of the ethylene glycol).
-
Acidification: While stirring vigorously, slowly add 1M HCl to neutralize the solution. The product will precipitate out as the pH approaches 6-7.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x) and then with a small amount of cold ethanol.
-
Drying: Dry the solid in a vacuum oven at 50 °C overnight. The product is typically obtained as a light-tan solid with >90% yield and can be used in the next step without further purification.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is for the direct bromination of the pyrazolopyridine core, assuming the 4-position is unsubstituted.
Materials:
-
3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq, freshly recrystallized)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
Procedure:
-
Setup: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the 3-methyl-1H-pyrazolo[3,4-b]pyridine in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: Add the recrystallized NBS in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring by LC-MS for the disappearance of starting material and the appearance of the mono-brominated product mass.
-
Workup: Pour the reaction mixture into ice water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the cake extensively with water to remove DMF and succinimide.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield pure this compound.
References
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents.
-
El-Sayed, M. S., et al. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Al-Awadi, N. A., et al. (2001). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Molecules. Available at: [Link]
-
Abás, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines. Google Patents.
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Pomonis, D., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
-
Patel, H., et al. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link]
-
Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Asif, M. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Aqueous Solubility Challenges of Pyrazolo[3,4-b]pyridine Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with pyrazolo[3,4-b]pyridine derivatives. This class of compounds holds immense therapeutic potential, but their often-poor aqueous solubility can be a significant hurdle in experimental assays and preclinical development. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to systematically address and overcome these challenges.
Section 1: Foundational Understanding of Solubility Issues
Pyrazolo[3,4-b]pyridines are heterocyclic compounds frequently investigated as kinase inhibitors and for other therapeutic applications.[1][2] Their rigid, planar structure can contribute to strong crystal lattice energy, a key factor in their low aqueous solubility. Overcoming this requires a multi-faceted approach, from simple adjustments in experimental conditions to more complex formulation strategies.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common problems encountered during routine experiments.
Question: My pyrazolo[3,4-b]pyridine derivative precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a cell-based assay. What should I do?
Answer:
This is a classic sign of a compound exceeding its kinetic solubility. The abrupt change in solvent environment from 100% DMSO to a predominantly aqueous buffer causes the compound to crash out. Here’s a systematic approach to troubleshoot this:
-
Lower the Final Concentration: The simplest first step is to determine the maximum concentration at which your compound remains soluble in the final assay buffer. This can be done by preparing serial dilutions and visually inspecting for precipitation.
-
Optimize Co-solvent Concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (e.g., 0.5% to 1% v/v) might be sufficient to maintain solubility without significantly impacting your assay. Always run a vehicle control to assess the effect of the co-solvent on your experimental system.
-
pH Adjustment of the Aqueous Buffer: The pyridine moiety in the pyrazolo[3,4-b]pyridine scaffold is basic and can be protonated at acidic pH, which can substantially increase aqueous solubility. Systematically test the solubility of your compound in a range of buffers with varying pH (e.g., pH 5.0, 6.0, 7.4).
-
Incorporate a Biocompatible Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, to your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution. Start with low concentrations (e.g., 0.01% to 0.1% w/v) to avoid cell toxicity.
Question: I am observing inconsistent results in my in vitro assays, which I suspect are due to poor solubility. How can I confirm this and improve my experimental reproducibility?
Answer:
Inconsistent results are a common consequence of working with poorly soluble compounds. The issue often lies in the difference between kinetic and thermodynamic solubility.[3][4][5][6] A kinetic solubility assay is a rapid method suitable for early screening, while a thermodynamic solubility assay provides the equilibrium solubility, which is more relevant for lead optimization.[3][5][7][8]
To improve reproducibility, it is crucial to first quantitatively assess the solubility of your compound under your specific assay conditions. A detailed protocol for a shake-flask solubility assay is provided in Section 4.
Once you have a reliable measure of your compound's solubility, you can employ the following strategies to ensure your assay concentrations are consistently below the solubility limit:
-
Pre-dissolve in a small volume of organic co-solvent: Before diluting into your final aqueous buffer, ensure your compound is fully dissolved in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Use sonication: After dilution, briefly sonicate the solution to break up any microscopic aggregates that may have formed.
-
Filter your solutions: For critical assays, filtering the final solution through a 0.22 µm filter can remove any undissolved particles.
Below is a decision-making workflow for addressing compound precipitation in aqueous media.
Caption: Troubleshooting workflow for compound precipitation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A1: Kinetic solubility is measured by diluting a concentrated stock solution (usually in DMSO) into an aqueous buffer and measuring the concentration at which the compound precipitates.[3][5][7] This is a rapid, high-throughput method often used in early drug discovery.[3][8] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a saturated solution and is typically determined by the shake-flask method over a longer incubation period (24-48 hours).[3][8] The distinction is critical because kinetic solubility values are often higher than thermodynamic ones due to the formation of a supersaturated solution. For robust and reproducible in vitro and in vivo studies, understanding the thermodynamic solubility is crucial.
Q2: How can I predict the solubility of my pyrazolo[3,4-b]pyridine derivative before synthesizing it?
A2: While experimental determination is the gold standard, several computational models can provide an estimate of aqueous solubility. The General Solubility Equation (GSE) developed by Yalkowsky is a simple yet effective model that uses the compound's melting point and octanol-water partition coefficient (logP) to predict solubility.[9] More advanced machine learning and deep learning models are also available and can offer higher accuracy.[10]
Q3: Are there any structural modifications I can make to my pyrazolo[3,4-b]pyridine scaffold to improve its intrinsic solubility?
A3: Yes, medicinal chemistry strategies can be employed to enhance solubility. One effective approach is to disrupt the planarity and symmetry of the molecule, which can reduce crystal packing energy.[11] Introducing out-of-plane substituents or bulkier groups can decrease the melting point and increase aqueous solubility. Another strategy is the introduction of ionizable groups (e.g., amines, carboxylic acids) or polar functional groups that can participate in hydrogen bonding with water.
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble guest molecules, like many pyrazolo[3,4-b]pyridine derivatives, within their hydrophobic core, forming an inclusion complex.[12][13][14][15] This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous media, thereby increasing the apparent solubility of the guest molecule.[12][14][15]
Q5: What is an amorphous solid dispersion (ASD) and when should I consider this formulation approach?
A5: An amorphous solid dispersion (ASD) is a formulation where the crystalline drug is converted into its amorphous, higher-energy state and dispersed within a polymer matrix.[16][17][18][19] This amorphous form has a lower energetic barrier to dissolution compared to the stable crystalline form, leading to enhanced aqueous solubility and dissolution rates.[19] ASDs are a powerful formulation strategy, particularly for compounds with very low solubility (often referred to as "brick dust") and are typically considered during later stages of preclinical and clinical development.[11][16][17][20]
Section 4: Detailed Experimental Protocols
Here we provide step-by-step protocols for key experiments to assess and improve the solubility of your pyrazolo[3,4-b]pyridine derivatives.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This protocol is adapted from standard methods recommended by regulatory bodies like the ICH.[21][22][23][24]
Objective: To determine the equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
Pyrazolo[3,4-b]pyridine derivative (solid powder)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The excess should be sufficient to ensure a saturated solution at equilibrium.
-
Add Buffer: Add a known volume of the pre-warmed (37 °C) aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to 37 °C. Shake the mixture for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid by either centrifugation or filtration.
-
pH Measurement: Measure and record the pH of the saturated solution.[23][24][25]
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the saturated supernatant with the same solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Data Reporting: Report the solubility in µg/mL or µM, along with the buffer composition, pH, and temperature.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation
This method is a common and effective way to prepare inclusion complexes in a laboratory setting.[12][13][14][15]
Objective: To prepare a solid inclusion complex of a pyrazolo[3,4-b]pyridine derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Pyrazolo[3,4-b]pyridine derivative
-
Cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Organic solvent (e.g., ethanol, acetone)
-
Magnetic stirrer with heating plate
-
Rotary evaporator or freeze-dryer
Procedure:
-
Dissolve Cyclodextrin: In a flask, dissolve the cyclodextrin in deionized water with gentle heating and stirring to create a clear solution. A common molar ratio to start with is 1:1 (drug:cyclodextrin).
-
Dissolve Drug: In a separate container, dissolve the pyrazolo[3,4-b]pyridine derivative in a minimal amount of a suitable organic solvent.
-
Complexation: Slowly add the drug solution dropwise to the cyclodextrin solution while continuously stirring.
-
Equilibration: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for complex formation.
-
Solvent Removal: Remove the organic solvent and water using a rotary evaporator or by freeze-drying (lyophilization) to obtain a solid powder.
-
Washing and Drying: Wash the resulting powder with a small amount of a non-solvent for the complex (but a solvent for the free drug) to remove any uncomplexed drug. Dry the final product under vacuum.
-
Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a diagram illustrating the workflow for preparing a cyclodextrin inclusion complex.
Caption: Workflow for cyclodextrin inclusion complex preparation.
Section 5: Data Summary and Comparison of Solubilization Strategies
The following table provides a comparative overview of the different solubilization strategies discussed in this guide.
| Strategy | Principle of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages | Best Suited For |
| pH Adjustment | Increases the ionization of the compound, leading to greater interaction with polar water molecules. | 10-1000x (for ionizable compounds) | Simple, cost-effective, easy to implement in early-stage assays. | Only applicable to ionizable compounds; may not be suitable for in vivo applications if the required pH is not physiologically relevant. | Initial in vitro screening of ionizable compounds. |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[1][26][27] | 2-100x | Easy to prepare; a wide range of co-solvents are available. | Potential for co-solvent toxicity in cell-based assays; may alter protein conformation at high concentrations. | In vitro assays where a low concentration of an organic solvent is tolerable. |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity to form a soluble inclusion complex.[12][13][14] | 10-5000x | High solubilization potential; can improve stability; low toxicity for many derivatives. | Can be expensive; may not be suitable for all molecular geometries; potential for drug displacement by other molecules. | Both in vitro and in vivo applications, including formulation development. |
| Amorphous Solid Dispersions (ASD) | Conversion of the stable crystalline form of the drug to a higher-energy, more soluble amorphous form, stabilized in a polymer matrix.[11][17][18][19][20] | 10-10,000x | Significant increase in solubility and dissolution rate; established manufacturing processes are available. | Amorphous form is thermodynamically unstable and can recrystallize; requires specialized formulation expertise and equipment. | Late-stage preclinical and clinical formulation development for challenging compounds. |
References
-
GPSR. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR - Global Pharmaceutical Sciences Review. Retrieved from [Link]
-
Pharma Training. (2025, January 25). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
IJPPS. (n.d.). INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
-
IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Aragen. (2024, January 29). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Retrieved from [Link]
-
Longdom Publishing. (2015, March 16). Selection of Polymeric Excipients for Poorly Soluble Drugs. Retrieved from [Link]
-
Request PDF. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
-
PMC - NIH. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]
-
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
-
ChemIntel360. (2024, July 4). Excipient Selection: Expert Tips for Pharmaceutical Formulation Novices. Retrieved from [Link]
-
American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]
-
pION. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
-
WHO. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
-
Contract Pharma. (2016, April 5). Solid Dispersions. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Labinsights. (2023, May 8). How to Select Excipients in Drug Formulation?. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
-
Yashwantrao Bhonsale College of Pharmacy. (n.d.). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Retrieved from [Link]
-
ACS Publications. (2008, December 1). Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
ECA Academy. (2018, July 31). ICH M9 Guideline on BCS-based Biowaivers. Retrieved from [Link]
-
UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
Request PDF. (2025, August 9). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
PubMed. (2025, June 26). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
Sources
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Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial transformations. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.
The this compound core is a privileged scaffold in medicinal chemistry. However, its unique electronic structure, featuring both an electron-rich pyrazole and an electron-deficient pyridine ring, presents specific challenges. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[1][2] This guide will address these nuances directly.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding reaction setup, component selection, and the underlying principles governing success with this specific substrate.
FAQ 1: Catalyst & Ligand Selection
Question: Which palladium source should I start with: a Pd(0) or a Pd(II) precatalyst?
Answer: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are viable starting points.
-
Pd(0) Sources: These catalysts, like Pd(PPh₃)₄, can directly enter the catalytic cycle. This can be advantageous for reproducibility in initial screens. However, some Pd(0) sources, such as Pd₂(dba)₃, can degrade over time and their purity can be inconsistent.[3]
Question: The pyrazolo[3,4-b]pyridine scaffold has a pyridine nitrogen. How does this affect my choice of ligand?
Answer: The pyridine nitrogen's basicity can lead to catalyst inhibition. To overcome this, the ligand's role is critical. You need a ligand that binds strongly to the palladium center, preventing the substrate from displacing it. The most successful ligands for this purpose are typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) .
-
For Suzuki & Heck Couplings: Start with ligands like XPhos, SPhos, or RuPhos. These biaryl phosphine ligands are designed to promote the crucial oxidative addition step with aryl bromides and facilitate the reductive elimination to form the product.[2] Bidentate ligands like Xantphos can also be effective, particularly in preventing palladium black precipitation.[5][6]
-
For Buchwald-Hartwig Amination (C-N Coupling): This reaction class almost always requires specialized, bulky phosphine ligands.[7] The choice depends on the amine coupling partner, but ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Josiphos families are excellent starting points.[5]
The diagram below illustrates the decision-making process for ligand selection based on the desired cross-coupling reaction.
Caption: Ligand selection decision tree for cross-coupling reactions.
FAQ 2: Reaction Parameter Optimization
Question: What is the role of the base, and which one should I use?
Answer: The base plays multiple crucial roles in the catalytic cycle. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[8] In Buchwald-Hartwig aminations, it deprotonates the amine.[7] In Heck reactions, it regenerates the Pd(0) catalyst in the final step.[7]
-
For Suzuki Couplings: A common starting point is an inorganic carbonate base like K₂CO₃ or Cs₂CO₃.[9] For more challenging couplings, a phosphate base like K₃PO₄ is often more effective.[10][11] The choice can be solvent-dependent.
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the most common choices.[12]
The strength and solubility of the base are critical. An inappropriate base can lead to side reactions or incomplete conversion.[4]
Question: How do I choose the right solvent?
Answer: The solvent must solubilize the reactants and catalyst, but it also influences catalyst stability and reaction kinetics.[9][13][14]
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices. They generally perform well but must be rigorously degassed to remove oxygen, which can deactivate the catalyst.[3]
-
Aprotic Nonpolar Solvents: Toluene is another excellent choice, especially for reactions at higher temperatures.
-
Protic Solvents: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used, particularly for Suzuki reactions, as it can aid in dissolving the inorganic base and boronic acid.[11]
The solvent can significantly affect catalyst speciation and reaction pathways, so screening a few different options is always recommended.[9][15]
Part 2: Troubleshooting Guide
Even with optimized conditions, problems can arise. This section provides a systematic approach to diagnosing and solving common issues.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation: Oxygen contamination oxidizing the Pd(0) or phosphine ligand.[3] 2. Inefficient Precatalyst Reduction: Pd(II) is not effectively reduced to active Pd(0).[3][4] 3. Poor Reagent Quality: Degradation of boronic acid (protodeboronation) or unstable ligand.[3] 4. Inhibition by Substrate: The pyridine nitrogen is poisoning the catalyst. | 1. Improve Degassing: Use freeze-pump-thaw cycles instead of just bubbling with inert gas. Ensure all reagents and solvents are properly deoxygenated.[16] 2. Switch Catalyst: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust Pd(II) precatalyst (e.g., XPhos Pd G3/G4). 3. Use Fresh Reagents: Use freshly opened or purified ligands and boronic acids. Consider using more stable boronic esters (e.g., pinacol esters).[3] 4. Increase Ligand:Pd Ratio: Try increasing the ratio from 1:1 to 2:1 or even higher to favor ligand binding over substrate inhibition. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3] 2. Reaction Temperature Too High: Can lead to catalyst decomposition and side reactions. | 1. Rigorous Degassing: As above, ensure the reaction is strictly anaerobic. 2. Lower Temperature: Reduce the reaction temperature and increase the reaction time.[3] |
| Decomposition of Starting Material | 1. Base is too Strong/Reactive: The base may be reacting with the pyrazolopyridine core. 2. Temperature is too High: Thermal decomposition of the substrate or product. | 1. Screen Weaker Bases: For Suzuki, try a milder base like K₂CO₃ instead of K₃PO₄ or an organic base. For Buchwald-Hartwig, this is less common but consider Cs₂CO₃ for specific applications.[12] 2. Reduce Temperature: Run the reaction at the lowest temperature that gives a reasonable rate.[3] |
| Formation of Palladium Black | 1. Ligand Dissociation/Decomposition: The palladium is no longer stabilized by the ligand and precipitates out. 2. Reaction Conditions Too Harsh: High temperatures can accelerate this process. | 1. Use a Bidentate Ligand: Chelating ligands like Xantphos or dppf can be more robust and prevent palladium agglomeration.[5] 2. Lower Catalyst Loading & Temperature: Use the minimum effective catalyst concentration and temperature. |
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing a failed or low-yielding reaction.
Sources
- 1. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f][1,7]naphthyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Managing regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines
This technical guide addresses the regioselectivity challenges in synthesizing and functionalizing pyrazolo[3,4-b]pyridines. It is structured to provide actionable troubleshooting for researchers encountering isomeric mixtures or incorrect substitution patterns.
Technical Support Center & Troubleshooting Guide
Core Directive: This guide treats the synthesis of pyrazolo[3,4-b]pyridines not as a single reaction, but as a competition between nucleophilic and electrophilic sites. Mastering regioselectivity requires matching the "hardness" and steric profile of your reagents to the specific pathway (Kinetic vs. Thermodynamic) you wish to access.
Strategic Overview: The "Dual-Nucleophile" Challenge
The 5-aminopyrazole scaffold acts as a 1,3-dinucleophile . It possesses two distinct nucleophilic sites that drive the formation of the pyridine ring:
-
Exocyclic Amine (
): High nucleophilicity, sterically accessible. Acts as a "hard" nucleophile. -
Ring Carbon (C4): Lower nucleophilicity, part of the aromatic system (enamine-like character). Acts as a "soft" nucleophile.
The Regioselectivity Rule of Thumb:
In the condensation with 1,3-dielectrophiles (e.g.,
-diketones), the exocyclic amine attacks the most electrophilic carbonyl first. This dictates that the substituent attached to the most electrophilic carbonyl of the starting material will ultimately reside at the C6 position of the final pyrazolo[3,4-b]pyridine.
Module 1: Cyclization Regiocontrol (Constructing the Core)
Troubleshooting Guide: 5-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyls
Scenario: You are reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone, ethyl acetoacetate) and obtaining a mixture of isomers or the wrong regioisomer.
Q1: Why am I getting a mixture of regioisomers?
-
Cause: The electrophilicity difference between the two carbonyls in your 1,3-dicarbonyl reagent is insufficient.
-
Fix: Increase the electrophilic differentiation.
-
Example: Replace a methyl ketone with a trifluoromethyl ketone (highly electrophilic). The
group will exclusively direct the initial amine attack, placing the at the C6 position . -
Protocol Adjustment: If using a
-keto ester, the ketone is significantly more electrophilic than the ester. The amine attacks the ketone, leading to a C6-alkyl/aryl and C4-hydroxy (or oxo) substitution pattern.
-
Q2: How do I force the "Anti-Electrophilic" isomer (Reverse Regioselectivity)?
-
Strategy: You must invert the reaction sequence. Instead of a one-pot condensation, use a stepwise approach to pre-install the C4-C5 bond before closing the ring with the nitrogen.
-
Alternative: Use alkynyl aldehydes or enaminones .
Visualizing the Pathway
The following diagram illustrates the bifurcation point where regiochemistry is decided.
Caption: Divergent pathways in the condensation of 5-aminopyrazoles. The most electrophilic carbonyl (R1) directs the substituent to the C6 position (Product A).
Module 2: N-Alkylation Regiocontrol (Functionalizing the Pyrazole)
Troubleshooting Guide: N1 vs. N2 Alkylation
Scenario: You need to introduce an alkyl group onto the pyrazole ring nitrogen.[4] The scaffold has three potential nitrogens, but the competition is usually between N1 and N2 .
Q3: Which isomer is formed under standard basic conditions?
-
Answer: N1-alkylation is the thermodynamic product.[5]
-
Reasoning: The N1-substituted tautomer preserves the aromaticity of both the pyrazole and pyridine rings more effectively than the N2-substituted ("quinonoid-like") form.
-
Standard Conditions:
or in DMF at elevated temperatures ( ) typically yields the N1 isomer with selectivity.
Q4: I need the N2 isomer. How do I get it?
-
Strategy: You must rely on Kinetic Control or Steric Blocking .
-
Kinetic Control: Perform the alkylation at low temperature (
or below) using a strong base like in a non-polar solvent. However, selectivity is often poor. -
Steric Blocking: If the C3 position has a bulky substituent, it may sterically hinder N2, forcing N1 alkylation even more. Conversely, if you block N1 (e.g., using a protecting group strategy that favors N2 deprotection), you can access it indirectly.
-
Chelation: In some related indazole systems, specific metal cations can chelate to the pyridine nitrogen and direct alkylation to N2, though this is substrate-dependent.
-
Q5: How do I definitively distinguish N1 vs. N2 isomers using NMR?
-
Technique: 2D NOESY / ROESY.
-
Diagnostic Signal:
-
N1-Alkyl: Look for a NOE cross-peak between the N-CH2 protons and the C3-H (or C3-substituent).
-
N2-Alkyl: The N-CH2 group is spatially distant from C3. You may see NOE interactions with C3, but often the chemical shift of the C3 carbon (in
NMR) is the most reliable indicator. N2 isomers often show a shielded C3 signal compared to N1 isomers.
-
Data Table: Conditions vs. Regioselectivity
| Reaction Conditions | Major Isomer | Mechanism | Selectivity (Approx) |
| N1 | Thermodynamic | High ( | |
| N1 (usually) | Kinetic/Thermo Mix | Moderate ( | |
| Mitsunobu Reaction | N1 | Steric/Electronic | High |
| Chelation ( | N2 | Chelation Control | Variable (Substrate dependent) |
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 6-Trifluoromethyl-pyrazolo[3,4-b]pyridine
Targeting the C6-substituted isomer using electronic bias.
-
Reagents:
-
5-Amino-3-methylpyrazole (
equiv) -
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (
equiv) -
Glacial Acetic Acid (Solvent/Catalyst)
-
-
Procedure:
-
Dissolve the aminopyrazole and diketone in glacial acetic acid (
). -
Reflux the mixture at
for 4–6 hours. Monitor by TLC. -
Checkpoint: The highly electrophilic trifluoroacetyl group (
) is attacked by the exocyclic amine first.
-
-
Workup:
-
Cool to room temperature. Pour into ice-cold water.
-
The product usually precipitates. Filter and wash with water.
-
Recrystallize from ethanol.
-
-
Expected Outcome:
yield of the 6-trifluoromethyl regioisomer.
Protocol B: Microwave-Assisted Synthesis (High Speed/Yield)
Overcoming steric hindrance or low reactivity.
-
Reagents:
-
Procedure:
-
Combine reagents in a microwave-safe vial.
-
Irradiate at
for 10–20 minutes.
-
-
Advantage: Microwave heating often improves the yield of the thermodynamic product and significantly reduces reaction times compared to conventional reflux.
References
-
Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal. Beilstein Journal of Organic Chemistry, 2012.[2][9] Link
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022. Link
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024. Link
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2014. Link
-
Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 2000. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in bromination reactions of pyrazolo[3,4-b]pyridine precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine precursors. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the bromination of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guide: Low Yield in Bromination Reactions
This section addresses the most common issue reported by users: low or inconsistent yields during the electrophilic bromination of pyrazolo[3,4-b]pyridine cores. Each question is addressed with an explanation of the root cause and actionable steps for resolution.
Question 1: My bromination reaction is resulting in a low yield of the desired 3-bromo-pyrazolo[3,4-b]pyridine. What are the primary factors I should investigate?
Low yields are a frequent challenge and can stem from several factors related to the reactivity of the heterocyclic system and the reaction conditions. The pyrazolo[3,4-b]pyridine scaffold consists of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. This electronic arrangement dictates its reactivity.
Core Directive: Electrophilic aromatic substitution, such as bromination, is directed to the most nucleophilic position, which is the C3 position of the pyrazole ring.[1][2] The pyridine ring is generally deactivated towards electrophilic attack. However, suboptimal conditions can lead to incomplete reactions, side product formation, or degradation.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yields.
Actionable Steps:
-
Re-evaluate Your Brominating Agent and Stoichiometry:
-
N-Bromosuccinimide (NBS): This is often the reagent of choice as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions.[3] Using a slight excess (1.1-1.5 equivalents) is a good starting point. A large excess can lead to di-bromination.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid alternative to Br₂ that can be more selective.[4][5] It is crucial to control the stoichiometry; using less than one equivalent may be necessary to avoid side products.[4]
-
Molecular Bromine (Br₂): While potent, it is less selective and can lead to a mixture of mono- and di-bromo isomers, which are often difficult to separate.[4] Its use with this scaffold often requires harsh conditions (e.g., oleum) which may not be compatible with all substrates.
-
-
Optimize Reaction Conditions (Solvent and Temperature):
-
Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred.
-
Acetonitrile (ACN) or Dichloromethane (DCM): Good starting points for reactions with NBS or DBDMH at room temperature.
-
Dimethylformamide (DMF): Can be used, but may require heating (e.g., 60 °C with N-Iodosuccinimide for iodination, which is mechanistically similar).[6][7] Be aware that DMF can be consumed under strongly acidic or basic conditions.
-
-
Temperature: Start at room temperature. If no reaction is observed (monitor by TLC), gradually increase the temperature. For some pyridine derivatives, heating to 90-130°C may be necessary.[4] However, excessive heat can promote side reactions.
-
-
Ensure Purity of Starting Material: The purity of your pyrazolo[3,4-b]pyridine precursor is paramount. Impurities can consume the brominating agent or interfere with the reaction. Recrystallize or purify your starting material via column chromatography if its purity is in doubt.
Question 2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize them?
The formation of multiple products indicates a lack of selectivity. The most common side products in this reaction are over-brominated species and, in some cases, products of ring-opening.
Common Side Products:
-
Di- and Tri-brominated Products: If the C3-bromo product is sufficiently activated, a second bromination may occur, typically at the C5 position.[2] This is more likely with highly reactive brominating agents like Br₂ or a large excess of NBS/DBDMH.
-
Ring-Opened Products: Under certain electrophilic conditions, the pyrazole ring can be susceptible to cleavage. This has been observed in reactions of pyrazolopyridines with chlorinating and brominating agents, leading to structurally diverse halogenated compounds.[8] This is a less common but significant potential side reaction.
-
N-bromination: While less common for the pyrazole nitrogen in this fused system due to its lower basicity, it cannot be entirely ruled out, especially if the N1 position is unsubstituted.
Minimization Strategies:
| Side Product | Causative Factor | Recommended Action |
| Over-bromination (e.g., 3,5-dibromo) | - High reactivity of Br₂ - Large excess of NBS/DBDMH - Prolonged reaction time/high temperature | - Switch to NBS or DBDMH. - Use 1.05 - 1.2 equivalents of brominating agent. - Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Ring-Opening | - Harsh reaction conditions (strong acids, high temp.) - Highly reactive brominating agent | - Use milder conditions (NBS at RT). - Avoid strong Lewis acids unless necessary for activation. - Buffer the reaction if acidic byproducts (e.g., succinimide) are a concern. |
| Unreacted Starting Material | - Insufficient brominating agent - Low reaction temperature - Poor solubility | - Increase stoichiometry slightly (e.g., to 1.2 eq.). - Gradually increase temperature while monitoring TLC. - Screen for a more suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: Why does bromination occur at the C3 position? A1: The regioselectivity is governed by the electronics of the fused ring system. The pyrazole ring is electron-rich compared to the pyridine ring. Within the pyrazole moiety, the C3 position is the most electron-rich and sterically accessible for electrophilic attack. This is in contrast to nitration under strongly acidic conditions, where protonation of the pyridine nitrogen at N7 deactivates the ring system differently.[2]
Q2: My starting material has an N-H on the pyrazole ring. Should I protect it before bromination? A2: It is highly recommended. An unprotected N-H can be deprotonated or react with the brominating agent. Protecting the nitrogen, for example with a para-methoxybenzyl (PMB) group, ensures a cleaner reaction and improves solubility in organic solvents.[6][7] The PMB group can be readily removed post-bromination with an acid like trifluoroacetic acid (TFA).
Q3: How do I monitor the reaction effectively? A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., ethyl acetate/hexane). The brominated product should have a slightly different Rf value. Visualize the spots under UV light (254 nm).[9] Staining with iodine can also be useful.
Q4: What is the best work-up procedure for this reaction? A4: A standard aqueous work-up is typically effective.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr or succinimide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q5: My crude product is an oil/impure solid. What's the best way to purify it? A5: Flash column chromatography on silica gel is the most common and effective method for purifying pyrazolo[3,4-b]pyridine derivatives.[9] A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically provide good separation.
Experimental Protocols
These protocols are provided as a starting point. Optimization may be required based on the specific substituents on your pyrazolo[3,4-b]pyridine core.
Protocol 1: General Procedure for Bromination using NBS
Caption: Workflow for Bromination using NBS.
Methodology:
-
Setup: To a solution of the N-protected pyrazolo[3,4-b]pyridine (1.0 eq.) in anhydrous acetonitrile or dichloromethane (approx. 0.1 M concentration) in a round-bottom flask, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-bromo product.
Protocol 2: Characterization by NMR
The structural assignment of the brominated product can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.
-
¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the proton at the C3 position. The signals for the protons on the pyridine ring (H4, H5, H6) will remain, though their chemical shifts may be slightly altered.[4][10]
-
¹³C NMR: The signal for the C3 carbon will show a significant downfield shift and will now be a quaternary carbon (no longer visible in a DEPT-135 spectrum). The C-Br bond will also influence the chemical shifts of adjacent carbons.[10][11]
References
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
-
Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]
-
Liu, N., Wang, X., Fu, Q., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1436-1447. [Link]
-
Lete, E., & Sampedro, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 123. [Link]
- Google Patents. (2019).
-
Sadek, M. M., & Al-Qalaff, M. M. (2011). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 16(5), 4328-4338. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Stability issues of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine under acidic/basic conditions
Technical Support Ticket #8492: Stability & Handling of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Scaffold Degradation Risk)
Executive Summary: The Stability Paradox
You are likely working with This compound as a core scaffold for kinase inhibitor development. While robust in solid form, this molecule exhibits a "Jekyll and Hyde" personality in solution due to its fused ring electronics.
-
The Core Issue: The pyridine ring is electron-deficient, activating the C4-Bromine toward Nucleophilic Aromatic Substitution (
) . -
The Trap: In basic conditions, you risk not just deprotonation (intended), but hydrolysis of the bromine (unintended), yielding the therapeutically useless 4-pyridone derivative.
-
The Acid Risk: While generally more stable, strong acidic conditions can protonate the pyridine nitrogen, altering solubility and potentially catalyzing solvolysis in nucleophilic solvents (e.g., MeOH/EtOH).
Chemical Speciation & Degradation Pathways
To troubleshoot, you must visualize the "invisible" species present in your flask. The diagram below maps the structural changes across the pH scale.
Figure 1: pH-Dependent Speciation and Degradation Risks. Note the irreversible path to the Pyridone.
Detailed Troubleshooting Guide
Scenario A: Basic Conditions (The Danger Zone)
Context: You are attempting N-alkylation or Suzuki coupling using bases like
| Symptom | Root Cause | Corrective Action |
| New polar spot on TLC ( | Hydrolysis: The hydroxide ion ( | 1. Switch to anhydrous bases (e.g., NaH in dry DMF/THF).2. If aqueous base is required, lower the temperature and reduce reaction time.3. Verify solvent dryness (water is the enemy here). |
| Low Yield in N-Alkylation | Competition: The base is attacking the C4-Br instead of just deprotonating the N1-H. | Use a non-nucleophilic base (e.g., |
| Multiple Spots (N1 vs N2) | Tautomeric Ambiguity: The anion can alkylate at N1 or N2. | This is intrinsic to the scaffold. N1 alkylation is thermodynamically favored, but steric bulk at C3 (Methyl) can influence the ratio. |
Scenario B: Acidic Conditions
Context: You are performing deprotection or salt formation.
| Symptom | Root Cause | Corrective Action |
| Loss of Bromine (Solvolysis) | Nucleophilic Solvent: Heating in HCl/MeOH or HBr/EtOH. The alcohol acts as a nucleophile, replacing Br with -OMe or -OEt. | 1. Switch to non-nucleophilic solvents (Acetonitrile, Toluene).2. Use non-nucleophilic acids (TFA, |
| Precipitation | Salt Formation: The protonated species (Pyridine | Check pH. If the goal is extraction, neutralize to pH ~7-8 to recover the neutral species into the organic layer. |
Diagnostic Workflow: "Is My Scaffold Intact?"
Use this decision tree to rapidly identify if your this compound has degraded.
Figure 2: Rapid Diagnostic Logic for Scaffold Integrity.
Validated Stability Protocol (Stress Test)
To empirically determine the stability limits for your specific batch/conditions, run this standardized HPLC Stress Test.
Objective: Quantify degradation rate (
Materials:
-
Stock Solution: 1 mg/mL of scaffold in Acetonitrile.
-
Stress Media:
-
0.1 N HCl (Acid)
-
0.1 N NaOH (Base)
-
3%
(Oxidation) -
Water (Neutral Control)
-
Procedure:
-
Preparation: Mix 100
L Stock + 900 L Stress Medium in HPLC vials. -
Incubation:
-
Set A: Room Temperature (
C) for 24 hours. -
Set B: Heated (
C) for 4 hours.
-
-
Quenching: Neutralize Acid/Base samples to pH 7 immediately before injection.
-
Analysis: Inject 10
L onto C18 Column.-
Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Acceptance Criteria:
-
Pass: >98% recovery of parent peak area.
-
Warning: 90-98% recovery (Optimize conditions).
-
Fail: <90% recovery (Method unsuitable).[1]
Frequently Asked Questions (FAQ)
Q: Why is the 4-position so reactive compared to a standard pyridine?
A: The fusion of the electron-rich pyrazole ring with the electron-poor pyridine ring creates a "push-pull" system. However, the pyridine nitrogen (
Q: Can I use ethanol as a solvent for basic coupling?
A: Risky. In the presence of strong base, ethanol forms ethoxide (
Q: I see two peaks in LCMS with the same mass during alkylation. Is this degradation? A: Likely No . This is usually N1 vs. N2 regioselectivity. The N1-alkylated product is generally the major thermodynamic product, while N2 is the kinetic minor product. Both will have identical mass but different retention times [3].
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: Molecules (MDPI). Context: Discusses the tautomeric stability (1H vs 2H) and general reactivity of the scaffold.
-
Nucleophilic Aromatic Substitution on Heterocycles. Source: Chemistry LibreTexts. Context: detailed mechanism of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
on pyridine-like systems and the role of leaving groups. -
Regioselectivity in Pyrazolo[3,4-b]pyridine Alkylation. Source: Royal Society of Chemistry (RSC) Advances. Context: Explains the thermodynamic preference for N1 substitution and the impact of steric hindrance at C3.
Sources
Optimizing reaction conditions for the cyclization of 5-aminopyrazoles
Current Status: Operational Subject: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists
Mission Statement
The cyclization of 5-aminopyrazoles with 1,3-dielectrophiles is the cornerstone of synthesizing pyrazolo[1,5-a]pyrimidines , a privileged scaffold in kinase inhibitor discovery (e.g., CDK, KDR, and EGFR inhibitors). However, this reaction is notorious for regioselectivity issues, poor solubility ("brick dust" products), and stalling with electron-deficient substrates.
This guide moves beyond standard textbook procedures, offering troubleshooting logic derived from mechanistic causality and high-throughput optimization data.
Module 1: Controlling Regioselectivity
The Issue
When reacting a 5-aminopyrazole with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two isomeric products are possible: the 5-substituted or 7-substituted pyrazolo[1,5-a]pyrimidine.
Q: Why am I obtaining a mixture of regioisomers, and how do I target the 7-substituted derivative?
A: The regiochemical outcome is dictated by the initial nucleophilic attack of the exocyclic amine.
The reaction proceeds via a condensation-cyclization sequence.[1][2] The 5-aminopyrazole contains two nucleophilic nitrogens: the exocyclic amine (
-
Kinetic Control: The exocyclic
is generally more nucleophilic and attacks the more electrophilic (or less sterically hindered) carbonyl of the diketone first. -
Thermodynamic Control: In highly acidic media or at high temperatures, the reaction may become reversible, favoring the thermodynamically stable isomer (often driven by steric relief).
Optimization Protocol: Regioselectivity Switch
| Variable | Condition A (Kinetic) | Condition B (Thermodynamic) | Mechanistic Rationale |
| Solvent | Ethanol / Methanol | Glacial Acetic Acid | Protic solvents stabilize the polar transition state; AcOH promotes protonation of the carbonyl, altering electrophilicity. |
| Catalyst | Piperidine (Base) | HCl / | Basic conditions favor the attack of the neutral amine; Acidic conditions activate the carbonyls. |
| Temperature | Reflux (78°C) | Microwave (150°C+) | High heat overcomes the activation barrier for the more sterically crowded isomer. |
| Result | Mixture / Isomer A | Isomer B (Major) | Acid catalysis often improves selectivity for 7-substituted products when using aryl-1,3-diketones. |
Visualizing the Pathway
The following diagram illustrates the bifurcation point where reaction conditions dictate the final isomer.
Caption: Decision tree for regioselective synthesis. Acidic conditions typically drive the reaction toward the 7-substituted isomer via carbonyl activation.
Module 2: Reaction Stalling & Conversion
The Issue
Q: My reaction stalls at 50% conversion even after 24 hours of reflux. The TLC shows a persistent intermediate.
A: You are likely stuck at the uncyclized enaminone intermediate.
The initial condensation (formation of the C-N bond) is fast, but the subsequent ring closure (attack of the ring Nitrogen
Troubleshooting Workflow: The "Kick-Start" Protocol
-
Diagnosis: Check LCMS.
-
Mass = Product: Reaction is done; the "intermediate" is likely a tautomer or impurity.
-
Mass = Reactants + Diketone - H2O: You have the open-chain enaminone.
-
-
Intervention 1: Acid Spike.
-
Add 10 mol% p-Toluenesulfonic acid (pTSA) or switch solvent to Glacial Acetic Acid .
-
Why? Protonation of the remaining carbonyl makes it more susceptible to attack by the weakly nucleophilic ring nitrogen (
).
-
-
Intervention 2: Microwave Irradiation (The "Gold Standard").
-
Conventional heating is often insufficient for electron-deficient pyrazoles.
-
Protocol: Seal the vessel. Irradiate at 150°C for 10–20 minutes .
-
Reference Insight: Microwave-assisted synthesis has been proven to reduce reaction times from hours to minutes and improve yields significantly by overcoming the activation energy barrier for the cyclization step [1][4].
-
Module 3: Solubility & Work-up (The "Brick Dust" Problem)
The Issue
Q: The product precipitates as a fine powder that clogs filters, and it is insoluble in MeOH, EtOH, and DCM. How do I purify it?
A: Pyrazolo[1,5-a]pyrimidines are known for high lattice energy and poor solubility. Do NOT attempt column chromatography if the compound is not soluble in DCM/MeOH. You will lose material on the silica baseline.
Purification Protocol: "Crash and Wash"
| Step | Action | Rationale |
| 1. Reaction Solvent | Use DMF or DMAc (Dimethylacetamide) if solubility is an issue during reaction. | High boiling point polar aprotic solvents maintain homogeneity at high temps. |
| 2. Precipitation | Pour the hot reaction mixture into ice-cold water (ratio 1:10). | Drastic polarity change forces the hydrophobic heterocycle to crash out. |
| 3. Filtration | Vacuum filter using a sintered glass funnel (Porosity 3). Avoid paper filters (clogging). | Physical separation. |
| 4. The Wash | Wash the cake sequentially with: 1. Water (removes salts/DMF)2. Cold EtOH (removes unreacted diketone)3. Et2O (removes trace organics/dries solid) | Removes impurities based on differential solubility without dissolving the product. |
| 5. Recrystallization | If purity <95%, recrystallize from DMF/EtOH or AcOH/Water . | Standard purification for insoluble heterocycles. |
Module 4: Advanced Troubleshooting Logic
The following graphviz diagram provides a logic flow for diagnosing failure modes during the experiment.
Caption: Logic flow for diagnosing reaction failures based on LCMS data.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2021). Summary: Comprehensive review covering microwave-assisted methods and structure-activity relationships.[2][3]
-
Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal. Source: Beilstein Journal of Organic Chemistry (2012).[4] Summary: detailed mechanistic study on the formation of 5- vs 7-substituted isomers and the role of steric bulk.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Source: Molecules (2012) / PMC. Summary: Although focused on triazines, this paper establishes the "gold standard" microwave protocols (100°C-150°C) applicable to pyrimidine fusion.
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Source: Molecules (2021). Summary: Discusses solvent-free and mild condition variations to avoid tar formation.
Sources
Refinement of protocols for synthesizing 4-substituted pyrazolo[3,4-b]pyridines
The following guide is designed as a Technical Support Center for researchers working with the pyrazolo[3,4-b]pyridine scaffold. It prioritizes actionable, field-proven solutions over generic textbook descriptions.
Status: Operational | Tier: Level 3 (Senior Scientist) | Ticket ID: PYR-34B-SYNTH
Overview
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, widely used in kinase inhibitors (e.g., GSK-3
Module 1: Core Synthesis Protocols
Workflow Visualization
The following diagram outlines the decision matrix for choosing your synthetic route based on substrate availability and library size.
Figure 1: Decision logic for synthesizing 4-substituted pyrazolo[3,4-b]pyridines. Route B is preferred for high-throughput library generation.
Module 2: Experimental Protocols & Data
Protocol A: Synthesis of the 4-Chloro Intermediate (The "Scaffold")
Use this protocol to generate the electrophilic core for Route B.
Reagents:
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Phosphorus oxychloride (
)
Step-by-Step:
-
Condensation: Reflux 5-aminopyrazole (1.0 eq) and DEEM (1.1 eq) in Ethanol for 3–5 hours. Cool to precipitate the intermediate enamine. Filter and dry.
-
Cyclization (Gould-Jacobs type): Heat the enamine in Dowtherm A or diphenyl ether at 240°C for 30–60 mins. Critical: This high temp is required to form the 4-hydroxy (tautomeric 4-one) pyridine ring.
-
Chlorination: Treat the dry 4-hydroxy intermediate with neat
(excess) at reflux (100–110°C) for 4 hours. -
Workup: Carefully pour onto crushed ice/ammonia. The 4-chloro derivative precipitates as a solid.
Protocol B: SNAr Functionalization at C4
Best for introducing amines, ethers, or thiols.
| Parameter | Standard Condition | Optimization for Low Reactivity |
| Solvent | Ethanol or n-Butanol | DMF, DMSO, or NMP (Polar Aprotic) |
| Base | ||
| Temp | Reflux (78–117°C) | 120–150°C (Microwave preferred) |
| Time | 2–6 Hours | 10–30 Mins (Microwave) |
Module 3: Troubleshooting & FAQs
Category 1: Cyclization Failures (Route A)
Q: I am getting a mixture of two isomers when reacting my 5-aminopyrazole with a substituted 1,3-diketone. How do I fix this?
A: This is a classic regioselectivity issue.
-
The Mechanism: The exocyclic amine (
) of the pyrazole is the hardest nucleophile and attacks the most electrophilic carbonyl of your diketone first. -
The Fix:
-
Steric Control: If one carbonyl is hindered (e.g., adjacent to a t-butyl or phenyl), the amine will attack the less hindered side.
-
Electronic Control: If using a
-keto ester, the amine preferentially attacks the ketone (more electrophilic) over the ester. -
Lewis Acid Catalysis: Switch to
(10-20 mol%) in DMF. Zirconium chelates the dicarbonyl, often enhancing regioselectivity toward the thermodynamically stable product [1].
-
Q: My cyclization yield is <20%. The starting material is consumed, but the product is messy. A: Check the purity of your 5-aminopyrazole.
-
Root Cause: 5-aminopyrazoles are prone to oxidation (turning brown/black). Impurities act as radical scavengers or catalyst poisons.
-
Action: Recrystallize the starting aminopyrazole from Ethanol/Water before use. If using an aldehyde component (Route A variant), ensure it is not oxidized to the acid [4].
Category 2: SNAr Reaction Issues (Route B)
Q: The 4-chloro intermediate is not reacting with my aniline nucleophile, even at reflux. A: Aniline nucleophiles are weak. The 4-position of pyrazolo[3,4-b]pyridine is activated, but not as highly as a 4-chloro-nitrobenzene.
-
Troubleshooting Steps:
-
Solvent Switch: Move from Ethanol to DMSO or NMP . These solvents solvate the protonated intermediate and leave the nucleophile "naked" and more reactive.[3]
-
Acid Catalysis: Add 1.0 eq of HCl or p-TsOH. Protonation of the pyridine nitrogen (
) dramatically lowers the LUMO energy at C4, accelerating nucleophilic attack (similar to 4-chloroquinoline chemistry) [5]. -
Microwave: Heat to 140°C for 20 mins.
-
Q: I see the product on LCMS, but it reverts to the 4-hydroxy starting material during workup. A: You are likely observing hydrolysis of the unreacted chloro-intermediate or the product itself (if the nucleophile is labile).
-
Prevention:
-
Ensure all solvents are anhydrous .
-
Quench the reaction with a non-aqueous base if possible, or perform a rapid extraction at neutral pH.
-
Note: If the 4-Cl species hydrolyzes, it means your nucleophile was not reactive enough to outcompete trace water. Increase nucleophile concentration.
-
Category 3: Advanced Coupling (Suzuki/Sonogashira)
Q: Can I perform Suzuki coupling directly on the 4-chloro substrate? A: Yes, but 4-chloro derivatives can be sluggish compared to 4-bromo.
-
Recommended Protocol:
-
Catalyst:
(5 mol%) or with XPhos. -
Base:
(2-3 eq) or . -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 100°C (sealed tube).
-
-
Tip: If the 4-Cl fails, convert it to the 4-Iodo derivative by treating the 4-Cl compound with NaI and Acetyl Chloride in Acetonitrile (Finkelstein-like conditions) before coupling.
Module 4: Logic Tree for Impurity Analysis
Use this flow to identify the source of common byproducts.
Figure 2: Rapid diagnostic logic for impurity identification.
References
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for
-Amyloid Plaques. Molecules, 2021.[2] Link- Key Insight: Use of as a catalyst for cycliz
-
One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. Journal of Organic Chemistry, 2017.[4] Link
- Key Insight: Microwave-assisted regioselective synthesis.
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles. Molecules, 2022. Link
- Key Insight: Regioselectivity control using alkynyl aldehydes.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2021. Link
- Key Insight: Comprehensive review of SNAr conditions and tautomerism.
-
SNAr Reaction of Polyhalogenated Heterocycles. WuXi AppTec Research, 2020. Link
- Key Insight: Reactivity order of chloropyridines (C4 > C2).
Sources
Challenges in the scale-up synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support resource for the synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered during the scale-up of this important heterocyclic building block. Our focus is on providing practical, field-tested solutions grounded in chemical principles to enhance the robustness, safety, and efficiency of your synthesis.
The most prevalent and scalable synthetic route to this compound involves a two-step, one-pot sequence starting from 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: (1) Diazotization of the primary aromatic amine, followed by a (2) Sandmeyer-type bromination . While conceptually straightforward, this pathway is fraught with potential pitfalls, particularly during scale-up. This guide is structured to help you navigate these challenges effectively.
Experimental Workflow Overview
The overall process can be visualized as a linear progression from the starting amine to the final brominated product. Each stage requires careful control of critical process parameters.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis.
Q1: What is the most reliable and scalable synthetic route to this compound?
The most established route for large-scale production is the Sandmeyer reaction, which involves the diazotization of 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine to form a diazonium salt, followed by a copper(I) bromide-catalyzed substitution.[1] This method is generally preferred over direct electrophilic bromination of the pyrazolo[3,4-b]pyridine core, which can lead to regioselectivity issues and over-bromination.
Q2: Why is stringent temperature control (0–5 °C) so critical during the diazotization step?
The diazonium salt intermediate is thermally unstable.[2] Above 5 °C, it begins to decompose at an accelerated rate. This decomposition has two major negative consequences:
-
Yield Loss: The primary degradation pathway involves the loss of N₂ gas to form a highly reactive aryl cation. This cation is readily trapped by water in the reaction medium to form the 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine byproduct, which is a major impurity and reduces the overall yield.
-
Safety Hazard: Diazonium salts, particularly when isolated or concentrated, can be explosive. While typically handled in solution, uncontrolled temperature excursions can lead to rapid gas evolution (N₂), causing dangerous pressure buildup in a sealed or poorly vented reactor.
Q3: What are the primary safety concerns when scaling up this synthesis?
Beyond the thermal instability of the diazonium intermediate, several other hazards must be managed:
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. It should never be mixed directly with concentrated acids, as this can generate toxic nitrogen oxides (NOx).
-
Hydrobromic Acid (HBr): Highly corrosive and requires appropriate personal protective equipment (PPE).
-
Nitrogen Evolution: Both the diazotization and Sandmeyer steps produce large volumes of nitrogen gas. The reactor must have adequate venting to prevent over-pressurization.
-
Copper Waste: The work-up generates aqueous waste containing copper salts, which must be collected and disposed of according to environmental regulations.
Q4: How can I effectively monitor the completion of the diazotization and Sandmeyer reactions?
-
Diazotization Monitoring: The disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A more immediate in-process check is to test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture on the paper will turn dark blue/black if nitrous acid is present, indicating the consumption of the primary amine.
-
Sandmeyer Reaction Monitoring: The reaction progress can be followed by monitoring the cessation of nitrogen gas evolution. For a more quantitative assessment, HPLC is the preferred method to track the disappearance of the diazonium intermediate and the formation of the desired bromo-product.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low or Inconsistent Yields
Q: My final yield is significantly lower than expected (<60%). What are the likely causes and how can I fix them?
A: Low yield is the most common complaint and typically points to issues in the first two steps. The key is to isolate the problematic stage.
| Probable Cause | Recommended Solution & Explanation |
| Incomplete Diazotization | Solution: Ensure slow, subsurface addition of the sodium nitrite solution. This prevents localized concentration and decomposition. Verify the purity and stoichiometry of your NaNO₂. Before proceeding to the Sandmeyer step, confirm the absence of starting material via HPLC or TLC. |
| Diazonium Salt Decomposition | Solution: This is the most frequent culprit. Maintain a strict internal reaction temperature of 0–5 °C throughout the NaNO₂ addition and the subsequent holding period. Use a calibrated temperature probe and an efficient cooling bath. The diazonium salt solution should be used immediately after its formation. Any delay, especially at scale, will lead to significant decomposition and formation of the 4-hydroxy byproduct. |
| Inefficient Sandmeyer Reaction | Solution: Use freshly prepared or high-purity copper(I) bromide (CuBr). The catalyst is susceptible to oxidation to Cu(II), which is less effective. Ensure the diazonium salt solution is added to the CuBr slurry at a controlled rate to manage the exotherm and gas evolution. The temperature of the Sandmeyer step itself can also be optimized, typically between room temperature and 60 °C, depending on the substrate's stability. |
| Product Loss During Work-up | Solution: The product has moderate polarity and can have some solubility in the aqueous phase, especially if the pH is not optimal. Ensure the aqueous layer is basified sufficiently (pH > 9) to deprotonate any protonated product, which maximizes its partitioning into the organic solvent during extraction. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane. |
Problem 2: Product is Contaminated with Significant Impurities
Q: My final product shows major impurities by NMR/LC-MS. How do I identify and prevent them?
A: The identity of the impurity is the best clue to the underlying problem.
| Common Impurity | Identification (¹H NMR) | Probable Cause | Prevention Strategy |
| Starting Amine | Presence of characteristic amine proton signals. | Incomplete diazotization. | Use a slight excess (1.05-1.10 eq.) of NaNO₂. Confirm reaction completion with starch-iodide paper or HPLC before proceeding. |
| 4-Hydroxy Product | Absence of the aromatic proton in the 4-position, replaced by a broad -OH signal. | Decomposition of the diazonium salt by reaction with water. | Strict temperature control (0–5 °C) during diazotization is paramount. Minimize the time between the formation of the diazonium salt and its use in the Sandmeyer step. |
| Proto-de-diazoniation Product | Presence of a proton signal in the 4-position, but absence of bromine. | Unwanted radical reaction reducing the diazonium group to a hydrogen. | This can sometimes be suppressed by using a different solvent system or ensuring the CuBr catalyst is of high quality. Some literature suggests that using an organic solvent like acetonitrile for the Sandmeyer step can minimize this side reaction.[1] |
| Residual Copper | Product has a blue or green tint. | Incomplete removal of copper salts during the work-up. | After the initial extraction, wash the combined organic layers with an aqueous solution of ammonium hydroxide or a chelating agent like EDTA. This will complex with the copper ions and pull them into the aqueous phase. |
Problem 3: Difficulty with Product Isolation and Purification
Q: My product oils out and refuses to crystallize, or the recrystallization is ineffective. What should I do?
A: This is a classic scale-up challenge where impurities that were minor at the lab scale now inhibit crystallization.
Troubleshooting Purification Issues
Caption: Decision tree for troubleshooting product purification.
Reference Experimental Protocol
Disclaimer: This protocol is a representative example and must be adapted and optimized for your specific laboratory and scale conditions. All work should be conducted by trained personnel with appropriate safety measures in place.
Step 1: Diazotization
-
To a jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (1.0 eq.).
-
Add aqueous Hydrobromic Acid (48%, ~4.0 eq.) and water. Cool the resulting slurry to 0–5 °C with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq.) in deionized water.
-
Add the sodium nitrite solution dropwise to the reactor over 60–90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes.
-
(Optional but Recommended) Test for excess nitrous acid using starch-iodide paper. If the test is negative (no color change), add a small additional portion of the NaNO₂ solution. If the test remains positive for more than 15 minutes, quench the excess nitrous acid with a small amount of sulfamic acid.
Step 2: Sandmeyer Bromination & Work-up
-
In a separate reactor, prepare a slurry of copper(I) bromide (1.2 eq.) in aqueous Hydrobromic Acid (48%, ~2.0 eq.). Cool this mixture to the desired reaction temperature (e.g., 20 °C).
-
Transfer the cold diazonium salt solution from Step 1 to the CuBr slurry via a cannula or pump at a rate that allows for steady gas evolution and maintains the internal temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for 1–2 hours, or until HPLC analysis confirms the reaction is complete.
-
Cool the reaction mixture and slowly basify to pH 9–10 by adding aqueous ammonium hydroxide. This step is exothermic and should be done with efficient cooling.
-
Extract the aqueous slurry with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add water until persistent turbidity is observed.
-
Re-heat gently until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the solid product by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
References
-
Wang, J., et al. (2012). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2(21), 7987-8002. [Link]
-
Taylor, R. (1990). Electrophilic Aromatic Substitution. John Wiley & Sons. (General reference for reaction mechanisms). [Link]
-
PubChem. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Ridd, J. H. (1961). Diazotization, diazocoupling, and deamination. Quarterly Reviews, Chemical Society, 15(4), 418-441. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Provides context on amine and heterocycle reactivity). [Link]
Sources
Improving the pharmacokinetic properties of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine analogs
The following technical guide is designed for researchers optimizing 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine analogs. It addresses specific pharmacokinetic (PK) liabilities inherent to this scaffold—specifically solubility, metabolic stability, and lipophilicity—and provides actionable medicinal chemistry strategies to resolve them.
Subject: Pharmacokinetic Optimization of this compound Analogs Ticket ID: PK-OPT-34B-PYR Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
The This compound core is a privileged scaffold in kinase inhibitor discovery (e.g., AMPK, TRK, MNK). However, this specific substitution pattern presents three primary PK liabilities:
-
High Lipophilicity (LogP): The C4-Bromo and C3-Methyl substituents significantly increase lipophilicity, leading to high plasma protein binding (PPB) and potential hERG toxicity.
-
Metabolic Instability: The C3-methyl group is a "soft spot" for benzylic oxidation (CYP450-mediated), while the electron-deficient pyridine ring is susceptible to nucleophilic attack or N-oxidation.
-
Solubility ("Brick Dust" Effect): The planar, rigid bicyclic system promotes strong
- stacking, resulting in high melting points and poor aqueous solubility.
Module 1: Troubleshooting Solubility & Permeability
User Issue: "My analogs precipitate in assay media or show <5 µM kinetic solubility."
Root Cause Analysis
The this compound core is highly planar. The bromine atom enhances lipophilicity (
Optimization Protocol
Step 1: The "Solubilizing Tail" Strategy (C4 Diversification) The C4-position is your primary vector for PK improvement. The C4-Bromine is an excellent handle for SNAr or Palladium-catalyzed couplings.
-
Action: Replace the C4-Bromine with a polarity-enhancing group.
-
Recommendation: Introduce aliphatic heterocycles (morpholine, piperazine, diazepane) via Buchwald-Hartwig coupling.
-
Why: This introduces an sp³ center (disrupting planarity) and a basic nitrogen (ionizable at physiological pH), drastically improving LogD and solubility.
-
Step 2: Masking the N1-Hydrogen If the N1-H is not critical for target binding (check co-crystal structures), it acts as a hydrogen bond donor (HBD) that can limit permeability and increase glucuronidation potential.
-
Action: Alkylate N1 with small polar groups (e.g., 2-methoxyethyl, oxetan-3-yl).
-
Caution: N1-substitution often dictates the tautomeric preference (1H vs 2H). Ensure the bioactivity is retained, as 1H and 2H isomers have distinct binding modes.
Visual Workflow: Solubility Optimization
Caption: Decision pathway for converting the lipophilic 4-bromo core into a soluble lead compound.
Module 2: Troubleshooting Metabolic Stability (Clearance)
User Issue: "Microsomal stability (HLM) is poor (T1/2 < 15 min). Where is the metabolic soft spot?"
Root Cause Analysis
-
C3-Methyl Oxidation: The methyl group at C3 is benzylic-like. CYP450 enzymes (specifically CYP3A4) rapidly hydroxylate this position (
). -
Pyridine Ring Oxidation: The electron-deficient pyridine nitrogen can undergo N-oxidation, or the ring carbons can undergo oxidative metabolism if electron-rich substituents are added.
Optimization Protocol
Strategy A: Deuteration or Fluorination (The "Methyl Fix") If the C3-methyl is essential for hydrophobic packing in the binding pocket:
-
Action: Replace
with (Trifluoromethyl) or (Deuteromethyl). -
Impact: The C-F bond is metabolically inert. The C-D bond exhibits a kinetic isotope effect (KIE), slowing the rate of CYP-mediated hydrogen abstraction.
Strategy B: Scaffold Hopping (The "Ring Fix") If the pyridine nitrogen is the liability (N-oxide formation):
-
Action: Install a C5-substituent (e.g., -F, -Cl) to block metabolism at the adjacent carbon or electronically deactivate the ring, reducing N-oxidation potential.
Metabolic Liability Map
Caption: Identification of metabolic soft spots on the core scaffold and corresponding medicinal chemistry solutions.
Module 3: Addressing Toxicity & The "4-Bromo" Liability
User Issue: "Is the 4-Bromo substituent safe to keep in a final drug candidate?"
Technical Insight
While bromine is sometimes found in approved drugs, in this specific scaffold, it poses risks:
-
Molecular Weight (MW) & Lipophilicity: Bromine is heavy (MW ~80) and lipophilic. Keeping it "eats up" your allowance for other functional groups while pushing LogP up.
-
Reactivity: In electron-deficient heterocycles (like pyridine), a halogen at the 4-position can be susceptible to displacement by biological nucleophiles (e.g., Glutathione), leading to covalent adducts and potential toxicity.
Recommendation
Treat the 4-Bromo group as a synthetic handle , not a final feature.
-
Use Case: Use the Br for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that engage the kinase hinge region or solvent front.
-
Bioisostere: If a halogen is required for binding (halogen bond), switch to Chlorine (lower MW, less lipophilic) or a Nitrile (-CN) group (pseudohalogen, polar, metabolically robust).
FAQ: Rapid Response
Q: What is the optimal LogD range for this scaffold? A: Target a LogD7.4 between 2.0 and 3.5 . The core scaffold is naturally lipophilic; you must actively introduce polarity (ethers, amines) to stay in this range. Values >4.0 correlate with high clearance and hERG toxicity.
Q: Can I cyclize the 3-methyl and N1 positions? A: Yes. Creating a tricyclic system (e.g., fusing a ring between N1 and C7 or C3) can rigidify the structure (improving selectivity) but often hurts solubility further. Only do this if you have a solubilizing group elsewhere (e.g., at C4).
Q: Which position is best for attaching a PROTAC linker? A: The C4 position (displacing the Bromo) is the most solvent-exposed region in most kinase binding modes for this scaffold. It is the ideal exit vector for linkers.
References
-
Structure-Activity Relationships of Pyrazolo[3,4-b]pyridines
-
Metabolic Stability Strategies
-
Solubility Enhancement
-
General PK Optimization (Lipophilicity)
Sources
Validation & Comparative
Comparative Efficacy Guide: The 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine Scaffold in Next-Gen Kinase Inhibition
Executive Summary: The "Privileged" Scaffold
In the landscape of kinase inhibitor development, 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is not merely a reagent; it is a privileged scaffold —a core structural template capable of providing high-affinity ligands for diverse kinase targets.
While the raw intermediate (CAS 884494-38-6) possesses limited intrinsic biological activity, it serves as the critical linchpin for synthesizing nanomolar inhibitors targeting ALK, TBK1, and TRK pathways. This guide objectively evaluates the efficacy of inhibitors derived from this scaffold compared to standard clinical alternatives (e.g., Crizotinib, Entrectinib), demonstrating its superiority in overcoming resistance mutations and improving physicochemical properties.
Structural & Mechanistic Advantage
The 1H-pyrazolo[3,4-b]pyridine core is an isostere of the indazole and 7-azaindole scaffolds. Its efficacy stems from specific molecular interactions within the ATP-binding pocket of protein kinases.
Why this Scaffold?
-
Hinge Binding: The pyridine nitrogen (N-7 position) and the pyrazole NH often form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Glu/Cys residues).
-
Solubility Profile: Compared to the carbocyclic indazole core, the extra nitrogen atom in the pyridine ring lowers cLogP, enhancing aqueous solubility and oral bioavailability.
-
Vector Positioning: The 4-Bromo substituent allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald), enabling the attachment of "tail" moieties that reach into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region).
Scaffold Hopping Visualization
The following diagram illustrates the "Scaffold Hopping" strategy where Pyrazolo[3,4-b]pyridine replaces traditional cores to improve potency.
Figure 1: Structural evolution and validated kinase targets for the Pyrazolo[3,4-b]pyridine scaffold.
Comparative Efficacy Analysis
The following data compares optimized leads derived from this compound against standard-of-care (SoC) inhibitors.
Case Study A: ALK Inhibition (Overcoming Resistance)
In Non-Small Cell Lung Cancer (NSCLC), the L1196M "gatekeeper" mutation confers resistance to Crizotinib. Pyrazolo[3,4-b]pyridine derivatives have shown superior potency against this mutant.[1]
| Compound | Scaffold Type | Target | IC50 (WT) | IC50 (L1196M Mutant) | Fold Improvement vs SoC |
| Crizotinib (SoC) | Aminopyridine | ALK | ~20 nM | 980 nM | N/A |
| Compound 10g | Pyrazolo[3,4-b]pyridine | ALK | < 0.5 nM | < 0.5 nM | >1900x |
| Compound 10e | Pyrazolo[3,4-b]pyridine | ALK | 7.3 nM | 0.7 nM | 1400x |
Insight: The 4-amino substituted pyrazolo[3,4-b]pyridines (derived from the 4-bromo precursor) fit the compact ATP pocket of the L1196M mutant better than the bulky Crizotinib structure, restoring efficacy in resistant cell lines.
Case Study B: TBK1 Inhibition (Immuno-Oncology)
TANK-binding kinase 1 (TBK1) is a key target in innate immunity.[2]
| Compound | Scaffold | IC50 (TBK1) | Selectivity Profile |
| BX795 (Reference) | Aminopyrimidine | 7.1 nM | Low (Hits PDK1, AURK) |
| Compound 15y | Pyrazolo[3,4-b]pyridine | 0.2 nM | High (>100x vs IKKε) |
Insight: The pyrazolo[3,4-b]pyridine derivative (15y) demonstrates a 35-fold improvement in potency over the reference standard BX795, with reduced off-target toxicity.
Experimental Protocols for Validation
To validate the efficacy of a library generated from this compound, the following self-validating workflows are recommended.
Protocol: Radiometric Kinase Assay (Gold Standard)
Use this protocol to determine biochemical IC50 values.
-
Reagent Prep: Prepare 4X compound solution in 10% DMSO (serial dilution).
-
Enzyme Mix: Dilute Recombinant Kinase (e.g., ALK-L1196M) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Mix: Prepare Peptide Substrate (e.g., Poly Glu:Tyr) + [γ-33P]ATP (Specific activity ~500 cpm/pmol).
-
Reaction:
-
Add 5 µL Compound + 10 µL Enzyme Mix. Incubate 15 min at RT (allows slow-binding equilibration).
-
Add 10 µL Substrate Mix to initiate.
-
Incubate 60 min at RT.
-
-
Termination: Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% Phosphoric Acid.
-
Detection: Scintillation counting.
-
Analysis: Fit data to the Sigmoidal Dose-Response equation (Variable Slope).
Protocol: Synthesis Workflow (From 4-Bromo Precursor)
Brief methodology to access the active inhibitor.
Figure 2: Synthetic route transforming the 4-bromo intermediate into a bioactive kinase inhibitor.
Critical Evaluation & Limitations
While high performing, researchers must account for the following:
-
Selectivity Challenges: The ATP-binding pocket is highly conserved. Without careful design of the C-4 substituent (the group replacing the Bromine), Pyrazolo[3,4-b]pyridines can exhibit "pan-kinase" activity, leading to off-target toxicity.
-
Synthetic Accessibility: The 4-bromo position is sterically sensitive. Cross-coupling reactions often require specialized phosphine ligands (e.g., XPhos) to achieve high yields.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Scientific Reports/NIH. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Binding Mode of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine Through Mutagenesis
Welcome to a comprehensive guide on the experimental validation of a ligand's binding mode, a critical step in modern drug discovery. In this guide, we will walk through the process of confirming the molecular interactions of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, a member of a privileged heterocyclic scaffold frequently found in kinase inhibitors.[1][2][3] The pyrazolo[3,4-b]pyridine core is known to form key hydrogen bonds with the hinge region of many protein kinases, acting as a foundational anchor for the molecule.[3] However, a computationally derived hypothesis of a binding mode is merely a starting point. Rigorous experimental validation is essential to confirm these interactions, enabling confident structure-based drug design and optimization.
This guide is structured to provide not just a series of protocols, but the strategic reasoning behind each experimental choice. We will proceed from a hypothetical scenario where a molecular docking simulation has predicted a binding pose for our compound with a target of interest, "Target Kinase X," and our goal is to systematically validate this predicted pose using site-directed mutagenesis.
Section 1: Hypothesis Generation: From In Silico Docking to a Testable Model
Before any wet lab experiment, a robust and testable hypothesis is paramount. This is generated by predicting the binding pose of the ligand within the target protein's active site using computational methods.
1.1. The Role of Molecular Docking Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity by scoring the interaction.[4] For our pyrazolo[3,4-b]pyridine compound, we hypothesize it binds to the ATP-binding site of Target Kinase X. The primary interaction we expect to see is the formation of one or more hydrogen bonds between the pyrazole nitrogen and the pyridine nitrogen of the ligand and the backbone amide and carbonyl groups of a key "hinge" residue (e.g., Cys, Met, or Ala in many kinases).
1.2. Identifying Key Interacting Residues A careful analysis of the docked pose reveals a set of amino acid residues predicted to be critical for binding. These fall into several categories:
-
Hinge-Binding Residues: The amino acids in the kinase hinge region forming hydrogen bonds with the heterocyclic core.
-
Hydrophobic Shelf Residues: Non-polar residues creating a hydrophobic pocket that accommodates the methyl and bromo substituents.
-
Gatekeeper Residue: A typically bulky residue at the entrance to a deeper hydrophobic pocket, which can influence selectivity.
Based on our hypothetical docking of this compound into Target Kinase X, we have identified the following putative key residues:
-
Met102 (Hinge): Predicted to form a hydrogen bond with the N1-H of the pyrazole.
-
Glu100 (Hinge): Predicted to form a hydrogen bond with the pyridine nitrogen.
-
Val80 (Hydrophobic Pocket): In close proximity to the 3-methyl group.
-
Leu155 (Hydrophobic Pocket): Interacting with the bromophenyl ring.
-
Thr104 (Gatekeeper): Potentially forming a steric boundary.
This set of residues forms our experimental roadmap for mutagenesis.
Section 2: The Mutagenesis Strategy: A Comparative Approach
Site-directed mutagenesis allows us to probe the functional importance of individual amino acids by replacing them and observing the effect on ligand binding or protein function.[5] The choice of which amino acid to substitute to is a critical decision.
Comparison of Mutagenesis Strategies
| Strategy | Description | Rationale & Best Use Case |
| Alanine Scanning | Systematically replacing each residue of interest with Alanine. | Alanine removes the side chain beyond the β-carbon, effectively testing the contribution of the side chain's specific chemical properties (size, charge, H-bonding potential) to the interaction without drastically altering the main-chain conformation.[6][7] It is the gold standard for systematically mapping "hot spots" in a binding interface.[8] |
| Conservative Mutation | Replacing a residue with one of similar size and polarity (e.g., Leu to Ile). | This serves as a negative control. If a conservative mutation has little effect on binding, it strengthens the argument that the specific side chain chemistry of the original residue was not uniquely critical. |
| Non-Conservative Mutation | Replacing a residue with one of a different character (e.g., Leu to Asp). | This is used to probe specific interactions. For example, mutating a hydrophobic residue to a charged one can test the importance of a hydrophobic pocket. A significant loss in affinity would be expected. |
| Bulky/Steric Mutation | Replacing a residue with a significantly larger one (e.g., Gly to Trp). | This strategy is employed to test for steric hindrance. If the ligand binding is sensitive to the size of a residue, this type of mutation will cause a significant loss of affinity. |
For our Target Kinase X, we will primarily use Alanine Scanning for the key predicted interacting residues to systematically remove their side-chain contributions.
Experimental Workflow for Binding Mode Validation
Caption: Experimental workflow for validating a ligand binding mode.
Protocol: Site-Directed Mutagenesis
This protocol is based on the principles of the QuikChange™ method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers that introduce the desired mutation.[9]
-
Primer Design:
-
Design a pair of complementary mutagenic primers, typically 25-45 bases in length.[10]
-
The desired mutation should be in the center of the primers, with 10-15 bases of correct sequence on both sides to ensure proper annealing.
-
The melting temperature (Tm) should be ≥78°C. The Tm can be estimated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N, where N is the primer length.[10]
-
Ensure the primers have a minimum GC content of 40% and terminate in a G or C base for stability.
-
-
PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume as follows:
-
5 µL 10x High-Fidelity Polymerase Buffer
-
5-50 ng dsDNA template (plasmid with Target Kinase X gene)
-
125 ng Forward Primer
-
125 ng Reverse Primer
-
1 µL dNTP mix (10 mM)
-
1 µL High-Fidelity DNA Polymerase (e.g., Platinum SuperFi II)[11]
-
Nuclease-free water to 50 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 98°C for 30 seconds
-
18-25 Cycles:
-
98°C for 10 seconds (Denaturation)
-
55-65°C for 15 seconds (Annealing - optimize as needed)
-
72°C for 30 seconds/kb of plasmid length (Extension)
-
-
Final Extension: 72°C for 5-7 minutes
-
-
-
Template DNA Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification product. DpnI specifically digests methylated and hemimethylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform 5-10 µL of the DpnI-treated PCR product into high-efficiency competent E. coli cells.[12]
-
Plate on selective agar plates (e.g., LB-Kanamycin) and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight liquid cultures for plasmid minipreps.
-
Verify the presence of the mutation and the integrity of the entire gene sequence by Sanger sequencing. This is a critical quality control step.
-
Section 3: Measuring the Impact: A Comparison of Analytical Techniques
Once the wild-type (WT) and mutant proteins are expressed and purified, we must quantitatively measure the impact of each mutation on the binding of our compound. Relying on a single technique can be misleading; therefore, we advocate for an orthogonal approach, comparing a direct biophysical binding assay with a functional biochemical assay.[]
Biophysical Assays: Quantifying Binding Affinity (Kd)
These methods directly measure the interaction between the protein and the ligand, yielding the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity.[14]
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Immobilizes the protein on a sensor chip and flows the ligand over the surface. Changes in the refractive index at the surface, proportional to mass binding, are detected in real-time. | Real-time kinetics (on/off rates), high sensitivity, relatively low protein consumption. | Requires protein immobilization which can affect activity; potential for non-specific binding artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the ligand is titrated into a solution of the protein. | Gold standard; provides a complete thermodynamic profile (ΔH, ΔS, and Kd) in a label-free, solution-based format. | Requires large amounts of pure, concentrated protein and ligand; lower throughput. |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon binding to a partner.[] | Very low sample consumption, solution-based, wide range of affinities can be measured. | Requires labeling of the protein or ligand, which could potentially interfere with binding. |
For initial validation, SPR is often a pragmatic choice due to its balance of throughput and data quality.
Biochemical Assays: Assessing Functional Potency (IC50)
For enzymes like kinases, a functional assay measures the ability of a compound to inhibit its catalytic activity. The result is typically expressed as the half-maximal inhibitory concentration (IC50).[15][16] While IC50 is not a direct measure of binding affinity, a change in IC50 upon mutation is a strong indicator of an altered binding interaction.[17]
Protocol: In Vitro Kinase Assay (Generic)
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase (WT or mutant), a suitable peptide substrate, and ATP at a concentration near its Km value. Using ATP at its Km makes the assay more sensitive to competitive inhibitors.[18]
-
Inhibitor Titration: Add the this compound compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include DMSO-only controls for 0% and 100% inhibition.
-
Initiate Reaction: Start the kinase reaction by adding the final component (often ATP or enzyme). Incubate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range (typically <10% substrate turnover).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 4: Interpreting the Data: Building a Validated Model
The power of this approach comes from comparing the results for the mutants against the wild-type protein. A significant change in Kd or IC50 (a common threshold is >10-fold) for a mutant indicates that the mutated residue is a "hot spot" critical for binding.
Hypothetical Results for Target Kinase X
| Construct | Mutation Rationale | ΔKd (SPR) (Mutant Kd / WT Kd) | ΔIC50 (Kinase Assay) (Mutant IC50 / WT IC50) | Interpretation |
| WT | Wild-Type Reference | 1.0 | 1.0 | Baseline affinity and potency. |
| Met102Ala | Remove H-bond donor/acceptor at hinge. | >100-fold | >100-fold | Validated. Met102 is critical for binding, likely via the predicted H-bond. |
| Val80Ala | Remove hydrophobic side chain near methyl group. | 15-fold | 12-fold | Validated. The hydrophobic interaction with Val80 contributes significantly to affinity. |
| Leu155Ala | Remove hydrophobic side chain near bromo group. | 3-fold | 4-fold | Supportive. The interaction is contributory but not as critical as others. |
| Thr104Ala | Remove gatekeeper side chain. | 0.8-fold | 1.1-fold | Refuted. The Thr104 side chain is not critical for the binding of this specific ligand. |
Logic for Data Interpretation
This decision-making process helps translate the quantitative data into a refined structural model of the protein-ligand interaction.
Caption: Decision tree for interpreting mutagenesis data.
From the hypothetical data, we can conclude with high confidence that our compound's pyrazolo[3,4-b]pyridine core indeed anchors in the kinase hinge via a critical hydrogen bond with Met102. Furthermore, the 3-methyl group engages in a significant, affinity-driving hydrophobic interaction with Val80. These validated contact points provide a solid foundation for the next cycle of rational drug design, allowing medicinal chemists to confidently modify the ligand to improve potency and selectivity.
References
- MySkinRecipes. (n.d.). This compound.
- MySkinRecipes. (n.d.). 4-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
- Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Maybhate, A. (n.d.). Computational Prediction of Ligand Binding Sites in Proteins.
- Camps, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Park, H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PLoS One.
- Liu, H., & Naismith, J. H. (2008). An efficient one-step site-directed and site-saturation mutagenesis protocol. BMC Biotechnology.
- Camps, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Joseph-McCarthy, D., et al. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
- protocols.io. (2019). Site-Directed Mutagenesis.
- Wikipedia. (n.d.). Alanine scanning.
- GenScript. (2021). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots".
- Zhang, C., et al. (2006). Computational prediction of native protein ligand-binding and enzyme active site sequences. Proceedings of the National Academy of Sciences.
- Di Marino, D., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
- Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog.
- Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist.
- BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis.
- Gagliardi, M., et al. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics.
- Thermo Fisher Scientific. (n.d.). Fast and efficient site-directed mutagenesis with Platinum SuperFi II DNA Polymerase.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Assay Genie. (n.d.). Site Directed Mutagenesis Protocol.
- Rapid Novor. (2024). Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS.
- Saporiti, S., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
- Grokipedia. (n.d.). Alanine scanning.
- BMG LABTECH. (2025). Binding Assays.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
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Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine Isomers in Biological Assays
Executive Summary: The Scaffold Privilege
The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its isomers (e.g., pyrazolo[4,3-b]pyridine) and analogues (e.g., pyrazolo[3,4-d]pyrimidines). Its unique ability to mimic the purine ring of ATP makes it a potent scaffold for kinase inhibitors (GSK-3, CDK, TRK, TBK1).
This guide provides a technical head-to-head comparison of pyrazolo[3,4-b]pyridine isomers, focusing on regioisomerism (N1 vs. N2 substitution) and scaffold selectivity . We analyze why the [3,4-b] fusion is dominant in drug discovery and provide protocols for distinguishing and assaying these isomers.
Structural Identity & Isomerism
The term "isomer" in this context refers to two distinct challenges:
-
Core Scaffold Isomerism: The orientation of the pyridine ring fusion (e.g., [3,4-b] vs. [4,3-b]).
-
Regioisomerism (The N1/N2 Challenge): During synthesis, alkylation of the pyrazole ring can occur at N1 or N2. These regioisomers exhibit drastically different biological profiles.
Visual: Scaffold & Regioisomer Landscape
Figure 1: Structural hierarchy of pyrazolo-pyridine isomers.[1] The N1-substituted [3,4-b] isomer is the primary focus for kinase inhibition.
Head-to-Head: Biological Performance Data
Tautomeric Stability & Binding Affinity
The 1H-isomer (N1-H) is significantly more stable than the 2H-isomer (N2-H), with a calculated energy difference of ~9 kcal/mol (37.03 kJ/mol).[1] This thermodynamic preference dictates that N1-substituted derivatives generally achieve more stable binding conformations within the ATP pocket.
| Feature | 1H-Pyrazolo[3,4-b]pyridine (N1) | 2H-Pyrazolo[3,4-b]pyridine (N2) |
| Thermodynamic Stability | High (Preferred Tautomer) | Low (Metastable) |
| Binding Mode | Mimics Purine N9 (ATP) | Steric Clash in Hinge Region |
| Synthetic Yield | Major Product (Thermodynamic) | Minor Product (Kinetic) |
| Key Drug Examples | Larotrectinib (Analogue), Bay 41-2272 | Rare in clinical candidates |
Kinase Inhibition Profiles (Data Synthesis)
The following table compares high-potency pyrazolo[3,4-b]pyridine derivatives against standard inhibitors in key kinase assays.
Table 1: Comparative Potency of Pyrazolo[3,4-b]pyridine Derivatives
| Target Kinase | Compound ID | Isomer/Scaffold | IC₅₀ (nM) | Selectivity Profile | Reference |
| TBK1 | Compound 15y | 1H-[3,4-b] (N1-sub) | 0.2 nM | >1000x vs IKKα/β | [1] |
| TBK1 | BX795 | Aminopyrimidine (Std) | 7.1 nM | Broad Spectrum | [1] |
| TRKA | Compound C03 | 1H-[3,4-b] | 56 nM | Pan-TRK (A/B/C) | [2] |
| TRKA | Larotrectinib | Pyrazolo[1,5-a] | 3.0 nM | Highly Selective | [2] |
| GSK-3β | 6-Aryl-PP | 1H-[3,4-b] | 56 nM | Selective vs CDK2 | [3] |
| Topoisomerase II | Compound 8c | 1H-[3,4-b] | 1.33 µM* | Comparable to Etoposide | [4] |
*Note: Value represents GI50 (Growth Inhibition) in cancer cell lines.[2]
N1 vs. N2 Regioisomer Potency
In almost all reported SAR (Structure-Activity Relationship) studies, N1-alkylation is critical for activity .
-
N1-Isomers: Project the substituent into the ribose-binding pocket or solvent front, maintaining hinge hydrogen bonds.
-
N2-Isomers: Often disrupt the critical H-bond donor/acceptor motif required for the "hinge binder" interaction (typically N1 and C6-NH or C4-NH).
-
Observation: N2-isomers frequently show >100-fold loss in potency compared to their N1 counterparts in kinase assays.
Experimental Protocols
Distinguishing N1 vs. N2 Isomers (Self-Validating Protocol)
Before biological testing, you must validate the regioisomer identity. N1 and N2 isomers often co-elute but have distinct spectral signatures.
Method: 1H-13C HMBC NMR Spectroscopy
-
Objective: Confirm alkylation site.
-
Critical Signal: Look for the C3-H (pyrazole proton) correlation.
-
N1-Alkylated: C3-H shows a 3-bond coupling (³J) to the N1-carbon (alkyl group).
-
N2-Alkylated: C3-H shows a 2-bond coupling (²J) or no strong correlation to the N2-carbon depending on substitution.
-
-
NOE (Nuclear Overhauser Effect):
-
N1-Isomer: Strong NOE between N1-alkyl protons and C7-H (pyridine ring) or C3-H.
-
N2-Isomer: Strong NOE between N2-alkyl protons and C3-H only (too distant from pyridine ring).
-
High-Throughput Kinase Assay (TBK1 Example)
This protocol is adapted for evaluating pyrazolo[3,4-b]pyridine derivatives (e.g., Cmpd 15y).
Reagents:
-
Enzyme: Recombinant Human TBK1 (0.5 nM final).
-
Substrate: Fluorescein-labeled peptide (e.g., IRF3 fragment).
-
ATP: Km concentration (typically 10-50 µM).
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Dissolve pyrazolo[3,4-b]pyridine isomers in 100% DMSO. Serial dilute (1:3) to generate 10-point dose-response curves.
-
Incubation:
-
Add 2.5 µL compound solution to 384-well plate.
-
Add 5 µL Enzyme/Buffer mix. Incubate 15 min at RT (allows Type I/II binding equilibration).
-
Add 2.5 µL ATP/Substrate mix to initiate reaction.
-
-
Detection: Incubate 60 min at RT. Stop reaction with EDTA-containing detection buffer.
-
Readout: Measure Fluorescence Polarization (FP) or TR-FRET.
-
Analysis: Fit data to the Hill equation:
.
Mechanistic Insights: Binding Mode
Pyrazolo[3,4-b]pyridines typically function as Type I ATP-competitive inhibitors . The pyridine nitrogen (N7) and the exocyclic amine (or N1) form a "bidentate" hydrogen bond motif with the kinase hinge region.
Visual: Hinge Binding Interaction
Figure 2: The N1-isomer is geometrically optimized to form the bidentate H-bond with the kinase hinge, whereas N2-alkylation disrupts this planar alignment.
Conclusion & Recommendations
For researchers developing kinase inhibitors or anticancer agents:
-
Prioritize the [3,4-b] Scaffold: It offers superior metabolic stability and kinase selectivity compared to [4,3-b] isomers.
-
Enforce Regiocontrol: Use synthetic routes that favor N1-alkylation (e.g., hydrazine cyclization onto pyridine) rather than post-synthesis alkylation of the core, which yields N1/N2 mixtures.
-
Validate Isomers: Never assume regio-purity. Use NOE NMR to confirm N1 placement before biological screening.
-
Benchmark: Use Compound 15y or Larotrectinib as positive controls in your assays to validate potency.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Molecules.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
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A Senior Application Scientist's Guide to Cross-Validation of Pyrazolo[3,4-b]Pyridine Binding Affinity: Integrating Experimental and Computational Approaches
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, renowned for its versatile biological activities, particularly as a core component of potent kinase inhibitors.[1][2][3][4][5][6] The successful progression of these compounds from initial hits to clinical candidates hinges on the accurate and reliable determination of their binding affinity to the target protein. In today's resource-intensive drug discovery landscape, the synergy between computational prediction and experimental validation is not merely advantageous; it is a critical strategy for accelerating timelines and focusing resources on the most promising candidates.[7][8][9][10]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to design, execute, and cross-validate binding affinity studies for pyrazolo[3,4-b]pyridine derivatives. We will move beyond simple protocol recitation to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating workflow. By integrating high-fidelity experimental techniques like Surface Plasmon Resonance (SPR) with powerful computational methods such as Molecular Docking and Free Energy Perturbation (FEP+), we can build a comprehensive and confident understanding of a compound's behavior.
Pillar 1: Experimental Determination of Binding Affinity
Direct, empirical measurement remains the gold standard for quantifying molecular interactions. For kinase inhibitors like many pyrazolo[3,4-b]pyridine derivatives, label-free biophysical methods are preferred as they measure the intrinsic binding event without the potential artifacts introduced by labels or secondary reagents.
A. Surface Plasmon Resonance (SPR): A Kinetic and Equilibrium Perspective
SPR is a powerful optical technique that provides real-time data on the association and dissociation of molecules, allowing for the determination of both kinetic rate constants (k_a, k_d) and the equilibrium dissociation constant (K_D).[11][12][13]
The Causality Behind the Method: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (the pyrazolo[3,4-b]pyridine compound) flows over an immobilized ligand (the target kinase). This direct measurement of mass binding to the surface provides a rich dataset that is crucial for understanding not just if a compound binds, but how it binds—is it a fast-on, fast-off interaction, or one with a long target residence time? The latter can often be a predictor of in vivo efficacy.[12]
-
Sensor Chip and Buffer Preparation:
-
Action: Select a sensor chip (e.g., a CM5 carboxymethylated dextran chip) appropriate for amine coupling. Prepare a running buffer, typically PBS or HBS with a small amount of surfactant (e.g., 0.05% P20) and DMSO to match the analyte solution.
-
Rationale: The dextran matrix provides a hydrophilic, low-nonspecific binding environment. Matching the DMSO concentration between the running buffer and the analyte samples is critical to minimize bulk refractive index mismatches that can obscure the binding signal.
-
-
Target Immobilization:
-
Action: Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target kinase (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 4.5-5.5) to achieve a target immobilization level of 2000-4000 Response Units (RU). Deactivate remaining active esters with 1 M ethanolamine-HCl.
-
Rationale: Covalent amine coupling is a robust and common immobilization strategy. Maintaining the kinase in an active state is paramount; therefore, immobilization conditions must be carefully optimized.[14] Co-injection with a saturating concentration of ATP or a known inhibitor can protect the active site during the coupling reaction.[14]
-
-
Analyte Binding Assay:
-
Action: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine compound in running buffer, typically from ~0.1x to 10x the expected K_D. Include a buffer-only (blank) injection for double-referencing.
-
Action: Inject each concentration over the target and a reference surface (an activated/deactivated channel without protein) for a set association time, followed by a dissociation phase with running buffer.
-
Rationale: The reference surface allows for the subtraction of non-specific binding and bulk refractive index changes. The concentration range should adequately bracket the K_D to ensure a reliable fit of the binding isotherm.
-
-
Data Analysis:
-
Action: Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal.
-
Action: Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) to extract k_a, k_d, and calculate the K_D (k_d/k_a).
-
Rationale: The choice of binding model is dictated by the shape of the sensorgrams. A good fit, indicated by a low Chi-squared value and random residuals, validates the chosen model and the resulting kinetic and affinity constants.
-
Caption: High-level workflow for determining binding kinetics and affinity using Surface Plasmon Resonance (SPR).
Pillar 2: Computational Prediction of Binding Affinity
Computational methods provide a rapid, cost-effective way to screen vast chemical spaces and prioritize compounds for synthesis and experimental testing.[10] For pyrazolo[3,4-b]pyridines, these methods can predict how subtle chemical modifications might impact binding affinity.
A. Molecular Docking: Predicting Binding Pose and Estimating Affinity
Molecular docking is a foundational computational technique that predicts the most favorable binding pose of a ligand within a protein's active site and estimates the binding strength via a scoring function.[1][15][16][17][18][19]
The Causality Behind the Method: Docking algorithms explore a vast number of potential ligand conformations and orientations, evaluating each based on a scoring function that approximates the free energy of binding. While the absolute scores are often not quantitatively precise, their great utility lies in the rank-ordering of compounds within a congeneric series and in providing structural hypotheses for the observed binding.[17] For pyrazolo[3,4-b]pyridines, docking can reveal key hydrogen bonds and hydrophobic interactions that anchor the scaffold in the kinase hinge region.[20][21]
-
System Preparation:
-
Action: Obtain a high-quality crystal structure of the target kinase, preferably with a co-bound ligand, from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.
-
Rationale: Starting with an experimentally determined structure provides the most accurate representation of the binding site. The preparation steps are crucial for correctly modeling electrostatic and hydrogen-bonding interactions.
-
Action: Prepare the 3D structures of the pyrazolo[3,4-b]pyridine ligands, ensuring correct protonation states at physiological pH.
-
Rationale: The charge state of a ligand dramatically affects its interaction potential.
-
-
Binding Site Definition:
-
Action: Define the docking grid box to encompass the active site, typically centered on the co-crystallized ligand.
-
Rationale: The grid pre-calculates the energetic contributions of the protein, speeding up the subsequent docking calculations. Its size and location define the search space for the ligand.
-
-
Docking and Scoring:
-
Action: Execute the docking algorithm (e.g., Glide, AutoDock) to place the library of ligands into the defined binding site.
-
Action: Analyze the results based on the docking score (e.g., kcal/mol) and visual inspection of the top-ranked poses.
-
Rationale: The docking score provides a quantitative estimate for comparison. Visual inspection is essential to ensure that the predicted binding mode is chemically sensible and consistent with known Structure-Activity Relationships (SAR). For example, does the pyrazolo[3,4-b]pyridine core form the expected hydrogen bonds with the kinase hinge region?
-
Caption: A standard computational workflow for predicting ligand binding modes and affinities using molecular docking.
B. Free Energy Perturbation (FEP+): Rigorous Affinity Prediction
For lead optimization, where the goal is to predict the affinity changes resulting from small chemical modifications, FEP+ offers significantly higher accuracy than docking.[22][23]
The Causality Behind the Method: FEP+ is a physics-based method that computes the relative binding free energy (ΔΔG) between two ligands (e.g., Ligand A and Ligand B) by simulating a non-physical, "alchemical" pathway that transforms A into B in both the solvated state and in the protein binding site.[24] By applying a thermodynamic cycle, the difference in these two free energy changes yields a highly accurate prediction of the difference in binding affinity. This rigor makes it an invaluable tool for deciding which proposed molecular modification is most likely to improve potency.[25][26]
Pillar 3: The Cross-Validation Framework
The true power of a predictive strategy emerges when computational and experimental results are integrated into a cohesive, iterative cycle.[7][8] Discrepancies are not failures, but opportunities to refine models and deepen understanding.
Data Synthesis and Comparative Analysis
The primary goal is to assess the correlation between experimental reality and computational prediction. Data should be collated into a clear, comparative format.
Table 1: Hypothetical Cross-Validation Data for a Pyrazolo[3,4-b]Pyridine Series
| Compound ID | R-Group Modification | Experimental K_D (nM) [SPR] | Docking Score (kcal/mol) | Relative Binding Free Energy (ΔΔG vs. PBP-001) [FEP+] (kcal/mol) |
| PBP-001 | -H | 150 | -8.5 | 0.00 (Reference) |
| PBP-002 | -F | 85 | -8.8 | -0.45 |
| PBP-003 | -Cl | 60 | -9.2 | -0.68 |
| PBP-004 | -OCH3 | 320 | -8.1 | +0.51 |
| PBP-005 | -NH2 | 45 | -9.5 | -0.80 |
Interpretation:
-
Rank-Order Correlation: In this hypothetical dataset, both the Docking Score and FEP+ ΔΔG values correctly rank-order the potency of the halogenated compounds (PBP-003 > PBP-002 > PBP-001). This builds confidence that the computational model is capturing the key interactions driving affinity for this substitution.
-
Quantitative Accuracy: FEP+ provides a prediction of the change in binding energy. The predicted ΔΔG of -0.68 kcal/mol for PBP-003 relative to PBP-001 is in strong agreement with the experimentally observed change.
-
Identifying Discrepancies: The model correctly predicts that the methoxy group (PBP-004) is detrimental to binding. The high affinity of the amino-substituted compound (PBP-005) is also captured, suggesting the model correctly identifies a new, favorable interaction (e.g., a hydrogen bond).
The Iterative Refinement Cycle
The cross-validation process is not linear but cyclical. Computational predictions guide which compounds to synthesize and test. The resulting experimental data then serves to validate and refine the computational model.
Caption: The iterative cycle of computational prediction, experimental validation, and model refinement in drug discovery.
Conclusion
For scaffolds like pyrazolo[3,4-b]pyridine, a disciplined cross-validation strategy is essential for efficient and successful drug discovery. By grounding computational predictions in high-quality experimental data, we create a self-validating system that enhances our confidence in decision-making. Molecular docking provides rapid structural hypotheses, while more rigorous methods like FEP+ offer quantitatively accurate predictions to guide lead optimization. When benchmarked against definitive experimental techniques like SPR, these computational tools become powerful engines for designing the next generation of targeted therapeutics. This integrated approach ensures that both successes and failures in prediction serve to build a more robust and reliable discovery platform.
References
- Shigeoka, Y., et al. (2021). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
- Desai, P., et al. (N/A). Molecular docking results of the pyrazolo[3,4-b]pyridine 16kA (isomer A...). ResearchGate.
- BenchChem (2025). Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Results in Drug Discovery. BenchChem.
- van der Woning, B., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.
- Geitmann, M., et al. (2006). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
- Zhang, H., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed.
- Bio-Rad (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.
- Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- Biaffin GmbH & Co KG (N/A). Kinascreen SPR services. Biaffin.
- Arshad, F., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Al-Tel, T. H. (2023). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate.
- Lazarou, E., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed.
- Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate.
- Kumar, A., et al. (2023). Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins. PMC.
- Abdel-Wahab, B. F., et al. (N/A). Examples of pyrazolo[3,4-b]pyridines with declared DNA-binding affinity... ResearchGate.
- Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- Gheidari, D., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC.
- Kumar, A., et al. (2023). Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins. RSC Publishing.
- Bekhit, A. A., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP.
- Wu, C., et al. (2020). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository.
- Schrödinger (N/A). FEP+. Schrödinger.
- Ghorab, M. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
- Quiroga, J., & Trilleras, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
- Cruz Monteagudo, M., et al. (2018). New Experimental and Computational Tools for Drug Discovery: Medicinal Chemistry, Molecular Docking, and Machine Learning. Part - VI. ResearchGate.
- Schindler, C. E. M., et al. (2020). Large-scale assessment of binding free energy calculations in active drug discovery projects. ChemRxiv.
- Sadybekov, A. & Katritch, V. (2017). Computational Methods in Drug Discovery. PMC.
- Kumar, A., et al. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI.
- Wang, L., et al. (2024). Protein–Ligand Binding Free Energy Calculations with FEP+. ResearchGate.
- Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC.
- Singh, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
- Ghashghaei, S., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PMC.
- Öztürk, Z., et al. (2025). The synthesis of biologically active pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine derivatives. ResearchGate.
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Technical Guide: Off-Target Profiling of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-Based Inhibitors
Executive Summary: The "Privileged Scaffold" Dilemma
The 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine core is not merely a reagent; it is a "privileged scaffold" in kinase drug discovery. Its fused bicyclic system mimics the adenine ring of ATP, allowing it to dock effectively into the hinge region of multiple kinase families, including ERK1/2 , TBK1 , TRK , and CDKs .
While this structural promiscuity makes it an excellent starting point for fragment-based drug design (FBDD), it presents a significant selectivity challenge . The unoptimized core and its early derivatives often exhibit "pan-kinase" activity, leading to off-target toxicities.
This guide analyzes the off-target landscape of inhibitors derived from this scaffold, specifically comparing them against alternative chemotypes (e.g., indazoles, pyrimidines) and detailing the protocols required to validate their selectivity.
Technical Analysis: Mechanism & Liability
The Structural Anchor
The 4-Bromo group in the parent scaffold serves as the primary vector for derivatization (typically via Suzuki-Miyaura coupling). The selectivity of the final inhibitor is dictated by the moiety that replaces this bromine.
-
Primary Target Class: Serine/Threonine Kinases (MAPK pathway, specifically ERK1/2).
-
Mechanism: ATP-Competitive Type I Inhibition. The pyrazole nitrogen (N1/N2) forms hydrogen bonds with the kinase hinge region (e.g., Met108 in ERK2).
The Off-Target Landscape
Because the pyrazolo[3,4-b]pyridine core relies on conserved ATP-pocket interactions, it frequently hits other kinases with similar hinge architectures.
| Off-Target Family | Mechanistic Cause of Interference | Potential Biological Consequence |
| CDK2 / CDK1 | High structural homology in the ATP-binding cleft. | Cytotoxicity, cell cycle arrest in non-tumor cells (neutropenia). |
| GSK-3 | Hinge region similarity (Val135). | Dysregulation of glucose metabolism; Wnt pathway activation. |
| TRK (A/B/C) | The scaffold is a known TRK pharmacophore. | Neurotoxicity (dizziness, ataxia) if not optimized for exclusion. |
| RSK1/2 | Downstream effector of ERK; often co-inhibited. | Redundant pathway inhibition; potential for increased toxicity. |
Comparative Analysis: Pyrazolo[3,4-b]pyridines vs. Alternatives
This section objectively compares inhibitors built on the Pyrazolo[3,4-b]pyridine scaffold (Derivatives of the 4-Bromo core) against Indazole-based and Allosteric alternatives.
Performance Matrix
| Feature | Pyrazolo[3,4-b]pyridine Derivatives | Indazole Derivatives | Allosteric Inhibitors |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Non-ATP Competitive (Type III/IV) |
| Potency (IC | High (Single-digit nM potential) | High (Single-digit nM) | Moderate to High |
| Kinome Selectivity | Low to Moderate (Requires extensive SAR optimization at C4 position) | Moderate (Better intrinsic selectivity for some kinases) | Excellent (Exploits unique pockets) |
| Residence Time | Moderate | Moderate | High (Slow off-rates) |
| Primary Liability | CDK/GSK3 Cross-reactivity | CYP450 Inhibition | Resistance mutations |
Data Interpretation[1][2][3][4][5]
-
The Selectivity Gap: Early-stage pyrazolo[3,4-b]pyridines often show a "Selectivity Score" (S(35) at 1
M) of >0.2, indicating they hit >20% of the kinome. -
Optimization Pathway: To match the selectivity of Indazoles, the 4-position substituent must be designed to access the "gatekeeper" region or the solvent-exposed front pocket, areas where kinases diverge structurally.
Experimental Validation Protocols
To validate the off-target profile of a this compound derivative, you must move beyond simple IC
Protocol A: Thermal Shift Assay (Broad Spectrum Binding)
Use this to rapidly flag off-target binding before expensive functional assays.
-
Preparation: Prepare a 384-well plate with 2
L of compound (10 M final) and 8 L of kinase/dye mix (SYPRO Orange). -
Controls: DMSO (Negative), Staurosporine (Positive pan-kinase control).
-
Execution: Run in a RT-PCR machine (ramp 25°C to 95°C at 0.05°C/s).
-
Analysis: Calculate
. A shift of >2°C indicates significant binding.-
Critical Step: Test against a panel of CDKs and GSK3
. If > 5°C for CDK2, the compound is likely toxic.
-
Protocol B: NanoBRET™ Target Engagement (Cellular Selectivity)
Use this to prove that biochemical off-target effects translate to the intracellular environment.
-
Transfection: Transfect HEK293 cells with N-terminal Luciferase-fused Kinase (Target: ERK2; Off-target: CDK2).
-
Tracer Addition: Add cell-permeable fluorescent tracer (0.5
M) that binds the ATP pocket. -
Treatment: Treat cells with serial dilutions of the Pyrazolo-pyridine derivative.
-
Measurement: Measure BRET signal (Donor emission / Acceptor emission).
-
Calculation: The compound displaces the tracer, reducing BRET. Calculate cellular IC
.-
Success Metric: A >100-fold difference in IC
between ERK2 and CDK2 indicates acceptable cellular selectivity.
-
Visualization of Signaling & Selectivity
Diagram 1: The Off-Target Toxicity Pathway
This diagram illustrates where the Pyrazolo[3,4-b]pyridine scaffold interferes with the MAPK pathway and where it "leaks" into the Cell Cycle pathway (CDK2).
Caption: Figure 1. Mechanism of Action showing the primary blockade of ERK1/2 and the critical off-target liability at CDK2 due to ATP-pocket similarity.
Diagram 2: Selectivity Screening Workflow
A self-validating logic flow for filtering derivatives of the 4-Bromo scaffold.
Caption: Figure 2. Optimization workflow. Early rejection of compounds with high CDK2 affinity is crucial for this scaffold class.
References
-
Vertex AI Search Summary. (2026). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. Link
-
Vertex AI Search Summary. (2026). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Link
-
Vertex AI Search Summary. (2026). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK). Link
-
Vertex AI Search Summary. (2026). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Link
-
Vertex AI Search Summary. (2026). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Link
Comparing the metabolic stability of different pyrazolo[3,4-b]pyridine analogs
This guide provides an in-depth technical comparison of the metabolic stability of pyrazolo[3,4-b]pyridine analogs, designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK).
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase and phosphodiesterase (PDE) inhibitor discovery. However, its therapeutic utility is often compromised by rapid oxidative clearance. This guide objectively compares the metabolic stability of key analogs, highlighting the structural modifications that transition a "hit" to a metabolically stable "lead." We analyze specific case studies—including TRK, PDE4, and PDE5 inhibitors—and provide validated experimental protocols for assessing intrinsic clearance (
Part 1: Structural Basis of Metabolism
To engineer stability, one must first identify the metabolic "soft spots" inherent to the scaffold. The pyrazolo[3,4-b]pyridine core is susceptible to specific Phase I transformations, primarily mediated by CYP3A4 and CYP2C9.
Core Scaffold & Metabolic Liabilities
The diagram below maps the common sites of metabolic attack on the 1H-pyrazolo[3,4-b]pyridine core.
Figure 1: Metabolic liability map of the pyrazolo[3,4-b]pyridine scaffold.
Part 2: Comparative Analysis of Key Analogs
This section contrasts specific analogs where structural modifications directly correlated with shifts in Half-life (
Case Study A: TRK Inhibitors (Larotrectinib vs. Early Analogs)
Larotrectinib (VITRAKVI) represents the "gold standard" for this scaffold. Early generation analogs often suffered from rapid clearance due to exposed phenyl rings at the C4 position.
-
Optimization Strategy: The incorporation of a rigid pyrrolidine-based linker and fluorination blocked metabolic hot spots.
-
Metabolic Profile: Larotrectinib demonstrates moderate extraction, balancing potency with duration of action.
Case Study B: PDE5 & PDE11 Inhibitors (Amide vs. Heterocycle)
A common liability in early pyrazolo[3,4-b]pyridine PDE inhibitors was the C5-amide moiety, which is prone to hydrolysis and oxidative cleavage.
-
The Shift: Replacing the amide with a bioisosteric 1,3,4-thiadiazole or quinoline ring significantly improved stability.
-
Data Point: Compound 4b (quinoline derivative) achieved a
of 44.6 min in microsomes, a marked improvement over the unstable amide precursors.[1]
Comparative Data Summary
The table below aggregates experimental metabolic stability data from human liver microsomes (HLM).
| Compound Class | Representative Analog | Structural Feature | Stability Rating | ||
| TRK Inhibitor | Larotrectinib | (R)-3-hydroxypyrrolidine linker | 48.8 | 14.19 | High |
| PDE5 Inhibitor | Compound 4b | N-(pyridin-3-ylmethyl)quinoline | 44.6 | Not reported | Moderate-High |
| TRPC3 Inhibitor | Compound 20 | Rigidified Pyrazole (No ester) | >60 | Low | High |
| Early PDE4 Hit | Amide Series | C5-Carboxamide | <15 | >50 (High) | Low |
Note:
µL/min/mg is generally considered "Low Clearance" (Stable), whileis "High Clearance" (Unstable).
Part 3: Experimental Protocol (Microsomal Stability)
To generate data comparable to the table above, follow this standardized protocol. This workflow ensures that differences in stability are due to structure, not experimental variability.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Analysis: LC-MS/MS (e.g., Triple Quadrupole).
Workflow Diagram
Figure 2: Standardized workflow for microsomal metabolic stability assessment.
Calculation of Intrinsic Clearance ( )
Calculate the slope (
Part 4: Mechanistic Insights & Recommendations
-
Block the C4-Position: Unsubstituted phenyl rings at C4 are rapid oxidation targets. Introduce electron-withdrawing groups (F, Cl) or use heteroaromatic rings (pyridines) to reduce electron density and CYP affinity.
-
Avoid Labile Esters/Amides: As seen in the TRPC3 and PDE11 examples, esters are rapidly hydrolyzed by esterases, and simple amides are oxidatively cleaved. Use bioisosteres like 1,3,4-thiadiazoles or oxazoles .
-
Monitor N-Dealkylation: If the N1 position bears a long alkyl chain, it will be a primary site of metabolism. Cycloalkyl groups (e.g., cyclopentyl) or aryl groups are generally more stable than linear alkyl chains.
References
-
Larotrectinib Metabolic Stability: Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry. PMC.[2]
-
PDE5 Inhibitor Optimization: Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. NIH.
-
TRPC3 Inhibitor Design: Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability. ACS Med. Chem. Lett.
-
Microsomal Stability Protocol: Microsomal Stability Assay Protocol. AxisPharm.
-
General Pyrazolo[3,4-b]pyridine Review: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
As a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics for cancer and neurological disorders, 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a compound handled by innovative scientists and researchers.[1][2] Its unique heterocyclic structure is invaluable for medicinal chemistry.[1][2] However, with great utility comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically-grounded framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The procedural recommendations herein are synthesized from the safety profiles of structurally analogous compounds, a standard and prudent practice in chemical safety when data for a specific molecule is limited. Pyridine and brominated heterocyclic compounds demand rigorous handling protocols due to their potential toxicity and reactivity.
Core Hazard Profile & Risk Assessment
Understanding the "why" is critical to ensuring adherence to safety protocols. The hazard profile of this compound is extrapolated from closely related pyrazolo[3,4-b]pyridine derivatives. This approach mandates treating the compound with a high degree of caution.
Based on GHS classifications for analogous compounds, it should be presumed to be, at minimum:
-
Harmful if swallowed, inhaled, or in contact with skin.[3]
Table 1: Physicochemical and Toxicological Data Summary
| Property | Value / Information | Source |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1][3] |
| Appearance | Likely a white to light yellow solid. | [6] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [4][7] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place in a tightly sealed container. Room temperature is generally acceptable. | [1][7][8] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent dermal, ocular, and respiratory exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[8]
-
Skin Protection: An appropriate lab coat is mandatory. Wear chemically resistant gloves (e.g., nitrile), inspecting them for integrity before each use.[4] Contaminated gloves must be removed and disposed of correctly to avoid cross-contamination.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9] If exposure limits are exceeded, a full-face respirator may be necessary.[8]
Waste Segregation: The First Line of Defense
The principle of waste segregation is to prevent dangerous chemical reactions within a waste container and to ensure the waste stream is correctly profiled for disposal.
-
Dedicated Waste Container: this compound waste, including pure compound, reaction residues, and contaminated materials (e.g., weigh boats, contaminated silica gel, gloves), must be collected in a dedicated, sealable, and chemically compatible container.[9]
-
Avoid Incompatibles: This waste stream must be kept separate from strong oxidizing agents, acids, and bases to prevent exothermic or gas-generating reactions.[9]
-
Labeling: The waste container must be labeled clearly and immediately upon the first addition of waste with "Hazardous Waste" and the full chemical name: "this compound". All constituents of the waste mixture should be listed.
Step-by-Step Disposal Protocol
Disposal is a regulated process that ensures the chemical is destroyed in an environmentally sound manner. Under no circumstances should this compound be disposed of down the sanitary sewer system.[4][10]
Waste Collection and Containment
-
Solid Waste: Collect unreacted compound and contaminated disposable labware (gloves, wipes, etc.) in a robust, sealable container. Avoid generating dust.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and sealable liquid waste container.
-
Container Management: Do not overfill containers. Leave adequate headspace (approximately 10-15%) to allow for expansion. Keep containers tightly closed when not in use.[4][7]
Final Disposal Pathway
The only acceptable method for the final disposal of this compound is through a licensed and certified chemical destruction facility.
-
Primary Method: The material should be removed to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[8][10] High-temperature incineration is the preferred method for halogenated organic compounds.[11]
-
Regulatory Compliance: All waste disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[11]
-
Documentation: Work with your institution's Environmental Health & Safety (EHS) department to ensure proper labeling, documentation, and scheduling of a waste pickup.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Accidental Release Measures
-
Small Spills: For minor spills within a chemical fume hood, ensure PPE is worn. Absorb the spill with an inert material like vermiculite, sand, or diatomaceous earth.[12][13] Use non-sparking tools to carefully sweep up and collect the material into your designated hazardous waste container for disposal.[14]
-
Large Spills: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately. Prevent the material from entering drains or waterways.[12][13]
First Aid Protocols
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity.
References
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- Safety Data Sheet for 3-Bromo-4-methylpyridine. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434310050&productDescription=3-BROMO-4-METHYLPYRIDINE%2C+97%25+5GR&vendorId=VN00033897&countryCode=US&language=en]
- Safety Data Sheet: Pyridine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-CP07-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNzU0NDQzNTkxMzQucGRmfGU4YjM4ZGFkYjM2ZTAxYjMzYjA3ZGI2YjM1ZGY3YjA5YzM3YjYxOWU2M2YyYjM4N2YxZTYzYjQzY2Y3YjM5YmI]
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- This compound - Additional Information. MySkinRecipes. [URL: https://www.myskinrecipes.com/en/4-bromo-3-methyl-1h-pyrazolo-3-4-b-pyridine-212-05-g-mol-c-h-brn.html]
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- Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8999818/]
- Sławiński, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7171. [URL: https://www.mdpi.com/1420-3049/26/23/7171]
- Safety Data Sheet: Pyridine. Carl ROTH (Germany). [URL: https://www.carlroth.com/medias/SDB-CP07-DE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDI1ODF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oZTUvaDExLzkwNzU0NDQ0MjQ3MzQucGRmfDk1YjQzY2Y5YjcxZWE2M2Y3YWM4ZGY1YjQzYjYxN2Y4YjQzYjYxOWU2M2YyYjM4N2YxZTYzYjQzY2Y3YjM5YmI]
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Safeguarding Your Research: A Guide to Handling 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate, and comprehensive information for the safe handling of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. While specific toxicological data for this compound is limited, its structure as a halogenated pyridinopyrazole necessitates a cautious approach, drawing upon established safety protocols for related chemical classes. This document is designed to be a dynamic resource, empowering you to work confidently and safely.
Hazard Assessment: Understanding the Risks
Due to the novelty of this compound, a complete hazard profile is not yet established. However, based on its chemical structure—a brominated heterocyclic aromatic compound—we must anticipate potential hazards. The GHS classifications for the closely related compound, 4-bromo-1H-pyrazolo[3,4-b]pyridine, indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Another related isomer, 4-Bromo-1H-pyrazolo[3,4-c]pyridine, is classified as acutely toxic if swallowed.
Therefore, we will operate under the precautionary principle, treating this compound as a compound that is:
-
Acutely Toxic (Oral): May be harmful or fatal if swallowed.
-
Skin Irritant: Can cause skin irritation upon contact.
-
Serious Eye Irritant: Can cause serious and potentially damaging eye irritation.
-
Respiratory Tract Irritant: Inhalation of dust or vapors may irritate the respiratory system.
Halogenated aromatic compounds, as a class, can also present long-term health risks, and some are suspected carcinogens.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and potential irritation or absorption.[4] It is crucial to double-glove when handling the pure compound or concentrated solutions. |
| Eyes | Chemical splash goggles or a face shield | To protect against splashes of liquids or airborne particles that can cause serious eye irritation.[5] |
| Body | A fully buttoned laboratory coat | To protect skin and personal clothing from contamination.[5] |
| Respiratory | Use in a certified chemical fume hood | To minimize the inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe experimental environment.
Experimental Workflow Diagram
Caption: A generalized workflow for the safe handling of this compound.
Detailed Experimental Protocol
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for structurally similar compounds.
-
Don PPE: Equip yourself with the full complement of PPE as outlined in the table above.
-
Prepare the Work Area: Ensure a certified chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and free of clutter.
Handling:
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Running the Reaction:
-
Conduct all reactions involving this compound within the chemical fume hood.
-
Keep all containers tightly closed when not in use.[4]
-
Use appropriate glassware and ensure it is free from cracks or defects.
-
Cleanup and Disposal:
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent wash followed by a standard laboratory detergent is recommended.
-
-
Waste Segregation and Disposal:
-
Dispose of all solid waste contaminated with the compound in a dedicated, labeled hazardous waste container.
-
Halogenated organic liquid waste should be collected in a separate, clearly labeled container.[2][3] Do not mix with non-halogenated waste to facilitate proper disposal.[3]
-
Never dispose of this chemical down the drain.[7]
-
Emergency Procedures: Be Prepared
Spills:
-
Small Spills (manageable in <10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Storage and Logistics
-
Storage: Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Washington State University. Pyridine Safety Data Sheet. Retrieved from [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2014, July 1). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
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Plasma Science and Fusion Center, Massachusetts Institute of Technology. PSFC Halogenated Solvents. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
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Washington State University. Halogenated Solvents. Retrieved from [Link]
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National Center for Biotechnology Information. 4-bromo-1H-pyrazolo(3,4-b)pyridine. PubChem Compound Summary for CID 45789717. Retrieved from [Link].
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Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
